4-Formyl-2,6-dimethylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-formyl-2,6-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLUAIAAIWYAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-Formyl-2,6-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2,6-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, presents a unique scaffold for chemical synthesis and drug discovery. Its bifunctional nature, containing both a reactive aldehyde and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can influence its reactivity and conformational properties, offering interesting possibilities for the design of targeted molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes the available quantitative data. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 306296-76-4 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Boiling Point (Predicted) | 342.4 ± 35.0 °C | [2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Predicted XlogP | 1.6 | [1] |
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.07027 |
| [M+Na]⁺ | 201.05221 |
| [M-H]⁻ | 177.05571 |
| [M+NH₄]⁺ | 196.09681 |
| [M+K]⁺ | 217.02615 |
| [M+H-H₂O]⁺ | 161.06025 |
| Data from PubChemLite[1] |
Synthesis and Purification
Hypothetical Synthetic Pathway
A potential synthetic route could start from 2,6-dimethyltoluene. The synthesis would involve the oxidation of one of the methyl groups to a carboxylic acid, followed by formylation at the para-position.
General Experimental Protocol for Synthesis (Example: Vilsmeier-Haack Formylation)
This protocol is a general representation and would require optimization for the specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of the starting material (e.g., 2,6-dimethylbenzoic acid) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Reagent Preparation: In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).
-
Reaction: Cool the flask containing the substrate to 0°C and slowly add the Vilsmeier reagent dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 6-7.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not available. Below are the expected spectral features based on its structure and general principles of spectroscopy.
¹H NMR Spectroscopy (Expected Features)
-
Aldehydic Proton (-CHO): A singlet peak in the region of 9.5-10.5 ppm.
-
Aromatic Protons: Two singlets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the benzene ring.
-
Methyl Protons (-CH₃): A singlet integrating to six protons in the region of 2.2-2.6 ppm, corresponding to the two methyl groups.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Expected Features)
-
Carbonyl Carbon (C=O) of Aldehyde: A peak in the region of 190-200 ppm.
-
Carbonyl Carbon (C=O) of Carboxylic Acid: A peak in the region of 165-185 ppm.
-
Aromatic Carbons: Several peaks in the region of 120-150 ppm.
-
Methyl Carbons (-CH₃): A peak in the region of 15-25 ppm.
FT-IR Spectroscopy (Expected Features)
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O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Absorption bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry
The fragmentation pattern in mass spectrometry would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of functional groups.
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Loss of -OH from carboxylic acid: [M - 17]⁺
-
Loss of -CHO (formyl group): [M - 29]⁺
-
Loss of -COOH (carboxyl group): [M - 45]⁺
Biological Activity and Drug Development Potential
As of the latest literature search, there is no specific information available regarding the biological activity of this compound or its involvement in any signaling pathways. However, substituted benzoic acid derivatives are a common motif in medicinal chemistry, and this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The presence of the aldehyde group allows for the facile introduction of various pharmacophores through reactions such as reductive amination or Wittig reactions.
Logical Workflow for Chemical Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Conclusion
This compound is a chemical compound with potential as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental data on its properties and synthesis are currently limited, this guide provides a summary of the available information and outlines general procedures for its preparation and characterization. Further research is warranted to fully elucidate its chemical and biological properties, which could pave the way for its application in the development of novel molecules with therapeutic potential. Researchers are encouraged to perform experimental validation of the predicted properties and to explore the synthetic utility of this compound.
References
An In-depth Technical Guide on 4-Formyl-2,6-dimethylbenzoic acid (CAS 306296-76-4)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the available technical data for 4-Formyl-2,6-dimethylbenzoic acid. It is important to note that publicly accessible information regarding specific experimental protocols, and biological applications for this particular compound is limited. This guide presents the confirmed physicochemical properties and supplements this with information on closely related compounds to provide a comparative context. All data not explicitly attributed to this compound should be treated as supplementary information for reference purposes only.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While some data points are available from chemical suppliers and databases, experimental values for properties such as melting point and solubility are not consistently reported in the reviewed literature.
| Property | Value | Source |
| CAS Number | 306296-76-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 178.18 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 342.4 ± 25.0 °C | ChemicalBook |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)O)C)C=O | PubChem |
| InChI Key | IZLUAIAAIWYAHL-UHFFFAOYSA-N | PubChem |
Synthesis and Purification
The synthesis of structurally similar compounds often involves the oxidation of a corresponding aldehyde or the carboxylation of a Grignard reagent. For instance, the synthesis of various formyl-substituted benzoic acids can be achieved through multi-step sequences that ensure high regioselectivity.
Purification of analogous solid organic acids typically involves recrystallization from appropriate solvents or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility profile of the compound, which is currently not well-documented.
Applications and Biological Activity
There is currently a lack of specific information regarding the applications and biological activity of this compound in the reviewed scientific literature and patents.
However, the structural motif of a substituted benzoic acid is prevalent in medicinal chemistry. For example, the related compound, 4-formylbenzoic acid, has been identified as a key intermediate in the development of therapeutic agents, including inhibitors of Tankyrase, a protein involved in Wnt signaling pathways implicated in cancer. It is plausible that this compound could be explored as a building block in the synthesis of novel bioactive molecules.
Experimental Protocols
Due to the absence of published research detailing the biological effects of this compound, no established experimental protocols for its use in biological assays are available at this time.
Signaling Pathways
As there is no information on the biological targets or mechanism of action of this compound, it is not possible to create diagrams of any associated signaling pathways.
Comparative Data for Structurally Related Compounds
To provide a frame of reference, the following table summarizes the physicochemical properties of some commercially available and well-characterized compounds that are structurally related to this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Formylbenzoic acid | 619-66-9 | C₈H₆O₃ | 150.13 | 256 |
| 2,4-Dimethylbenzoic acid | 611-01-8 | C₉H₁₀O₂ | 150.17 | 124-126 |
| 2,6-Dimethylbenzoic acid | 632-46-2 | C₉H₁₀O₂ | 150.17 | 114-116 |
Logical Relationships and Workflows
Given the current lack of specific application and biological data, a generalized workflow for the investigation of a novel chemical entity like this compound is presented below. This diagram illustrates a potential path from synthesis to biological characterization.
Caption: A generalized workflow for the investigation of a novel chemical compound.
Conclusion
This compound is a chemical compound with defined physicochemical properties but limited publicly available information regarding its synthesis, specific applications, and biological activity. The data on structurally similar compounds suggest that it may have potential as a building block in medicinal chemistry and drug discovery. Further research is required to elucidate its synthetic pathways, biological targets, and potential therapeutic applications. This guide serves as a summary of the current knowledge and a starting point for researchers interested in exploring the properties and potential of this compound.
An In-depth Technical Guide to 4-Formyl-2,6-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, holds interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development. The IUPAC name for this compound is This compound .
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 306296-76-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1] |
| Predicted Boiling Point | 342.4 ± 32.0 °C | [3] |
| Predicted XlogP | 1.6 | [2] |
| SMILES | CC1=CC(=CC(=C1C(=O)O)C)C=O | [2] |
| InChI | InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established organic chemistry principles. A plausible synthetic route could involve the formylation of 2,6-dimethylbenzoic acid or the oxidation of a corresponding benzyl alcohol or methyl group.
A general workflow for a potential synthesis is outlined below. This is a hypothetical pathway and would require experimental optimization.
Caption: Hypothetical synthetic workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce. However, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 179.07027 |
| [M+Na]⁺ | 201.05221 |
| [M-H]⁻ | 177.05571 |
| [M+NH₄]⁺ | 196.09681 |
| [M+K]⁺ | 217.02615 |
| Data sourced from PubChemLite.[2] |
Biological Activity and Potential Applications in Drug Discovery
Currently, there is a lack of specific research on the biological activity of this compound itself. However, the broader class of substituted benzaldehydes and benzoic acids are known to exhibit a wide range of biological activities. For instance, various derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
The structural motifs present in this compound make it an interesting candidate for lead generation in drug discovery programs. The aldehyde group can participate in the formation of Schiff bases or be utilized in reductive amination reactions to generate diverse libraries of compounds. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, allowing for the modulation of physicochemical properties such as solubility and cell permeability.
A logical workflow for exploring the potential of this compound in a drug discovery context is presented below.
Caption: A potential workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound is a chemical entity with potential as a versatile building block in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, its structural features suggest that it could serve as a valuable starting material for the generation of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic properties, and biological profile to unlock its full potential for scientific and pharmaceutical applications.
References
Technical Whitepaper: 4-Formyl-2,6-dimethylbenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a detailed overview of 4-Formyl-2,6-dimethylbenzoic acid, including its chemical structure, properties, and potential applications, with a focus on synthetic methodologies and characterization.
Introduction
This compound is a bifunctional aromatic organic compound. Its structure, featuring both a carboxylic acid and an aldehyde group on a dimethylated benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The ortho-dimethyl substitution pattern sterically hinders the carboxylic acid, which can influence its reactivity and the conformational properties of its derivatives. The para-formyl group provides a reactive site for various chemical transformations.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: CC1=CC(=CC(=C1C(=O)O)C)C=O[1].
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature, suggesting it is a specialized research chemical. However, based on its structure and data from chemical suppliers, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [2] |
| CAS Number | 306296-76-4 | [2] |
| Predicted XlogP | 1.6 | [1] |
| Purity (typical) | Min. 95% |
Note: Much of the available data is predicted or from commercial suppliers and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Synthesis via Oxidation
This protocol is a hypothetical multi-step synthesis based on common organic transformations.
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Starting Material: 2,4,6-Trimethylbenzoic acid.
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Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for example, as a methyl ester, to prevent unwanted side reactions during oxidation.
-
Procedure: Dissolve 2,4,6-trimethylbenzoic acid in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the acid, extract the ester with an organic solvent, and purify.
-
-
Selective Oxidation of the para-Methyl Group: The methyl group at the 4-position can be selectively oxidized to an aldehyde. This is a challenging step due to the presence of other methyl groups. A possible approach is radical bromination followed by hydrolysis.
-
Procedure: Dissolve the methyl 2,4,6-trimethylbenzoate in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Irradiate with a UV lamp to initiate the reaction. This would form the 4-(bromomethyl) derivative.
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The resulting benzylic bromide can then be converted to the aldehyde via methods like the Sommelet reaction or by hydrolysis to the alcohol followed by a mild oxidation (e.g., with PCC or Swern oxidation).
-
-
Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed.
-
Procedure: If a methyl ester was used, it can be hydrolyzed back to the carboxylic acid using a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.
-
-
Purification: The final product, this compound, would be purified using techniques such as recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structure suggests several potential uses:
-
Scaffold for Medicinal Chemistry: The bifunctional nature of this molecule allows it to be used as a scaffold for creating diverse libraries of compounds for drug discovery. The aldehyde can be converted into various functional groups (e.g., amines, alcohols, imines), and the carboxylic acid can form amides or esters.
-
Molecular Probes and Linkers: The distinct reactivity of the aldehyde and carboxylic acid groups allows for orthogonal conjugation strategies, making it a candidate for use in chemical biology as a linker molecule for constructing molecular probes or bioconjugates.
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Materials Science: Aromatic dicarboxylic acids and dialdehydes are used in polymer synthesis. This molecule could serve as a monomer or a cross-linking agent in the development of novel polymers with specific thermal or mechanical properties.
Visualized Workflow: Synthesis and Derivatization
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound for use in a hypothetical drug discovery screening process.
Caption: Generalized workflow for the synthesis and derivatization of this compound.
References
Technical Guide: 4-Formyl-2,6-dimethylbenzoic Acid
InChIKey: IZLUAIAAIWYAHL-UHFFFAOYSA-N
This technical guide provides a summary of the available information for 4-Formyl-2,6-dimethylbenzoic acid, targeting researchers, scientists, and drug development professionals. The document outlines the key chemical identifiers, physicochemical properties, and safety information based on publicly available data.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's basic characteristics and for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H10O3 | [1][2][3] |
| Molecular Weight | 178.18 g/mol | [1][3] |
| Monoisotopic Mass | 178.06299 Da | [2] |
| InChI | InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | [2] |
| SMILES | CC1=CC(=CC(=C1C(=O)O)C)C=O | [2] |
| CAS Number | 306296-76-4 | [1] |
| Predicted XlogP | 1.6 | [2] |
Predicted Collision Cross Section Data
The following table summarizes the predicted collision cross section (CCS) values for different adducts of this compound. These predictions can be valuable in mass spectrometry-based analytical methods.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 179.07027 | 133.5 |
| [M+Na]+ | 201.05221 | 143.2 |
| [M-H]- | 177.05571 | 136.9 |
| [M+NH4]+ | 196.09681 | 153.7 |
| [M+K]+ | 217.02615 | 141.1 |
| [M+H-H2O]+ | 161.06025 | 128.6 |
| [M+HCOO]- | 223.06119 | 156.4 |
| [M+CH3COO]- | 237.07684 | 180.4 |
| [M+Na-2H]- | 199.03766 | 137.7 |
| [M]+ | 178.06244 | 135.5 |
| [M]- | 178.06354 | 135.5 |
| Data sourced from PubChemLite.[2] |
Safety and Hazard Information
Based on available data, this compound is associated with the following hazard statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Recommended precautionary statements include:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Experimental Protocols and Biological Activity
A comprehensive search for detailed experimental protocols, biological activity data, and associated signaling pathways for this compound did not yield specific results. While general synthetic methods for related compounds like 4-formylbenzoic acid are documented, no specific, step-by-step experimental procedures for this particular molecule were found in the public domain. Similarly, there is no available information on its biological targets or its role in any signaling pathways.
Visualization of Workflows and Pathways
Due to the lack of information regarding experimental workflows or signaling pathways involving this compound, no diagrams could be generated. The creation of meaningful visualizations requires data on the compound's interactions and experimental procedures, which is not currently available.
References
Physical and chemical properties of 4-Formyl-2,6-dimethylbenzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Formyl-2,6-dimethylbenzoic Acid
Introduction
This compound (CAS RN: 306296-76-4) is a bifunctional aromatic organic compound. Its structure consists of a benzoic acid core substituted with a formyl (-CHO) group at the 4-position and two methyl (-CH₃) groups at the 2- and 6-positions. This substitution pattern, particularly the ortho-methyl groups flanking the carboxylic acid, imparts significant steric hindrance that influences its chemical reactivity and physical properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
It is important to note that while basic identifiers and predicted properties for this specific compound are available, detailed experimental data such as melting point, pKa, and spectroscopic analyses are not widely published. Therefore, this guide also includes experimental data from closely related analogs, such as 4-formylbenzoic acid and 2,6-dimethylbenzoic acid, to provide context and infer expected properties.
Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. Much of the available quantitative data is based on computational predictions.
Table 1: General and Predicted Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 306296-76-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1] |
| Monoisotopic Mass | 178.06299 Da | [2] |
| Boiling Point | 342.4 ± 30.0 °C (Predicted) | - |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 3.03 ± 0.37 (Predicted) | - |
| XlogP | 1.6 (Predicted) | [2] |
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not publicly available. However, predicted mass spectrometry data can provide guidance for mass analysis.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts [2]
| Adduct | m/z |
| [M+H]⁺ | 179.07027 |
| [M+Na]⁺ | 201.05221 |
| [M-H]⁻ | 177.05571 |
| [M+NH₄]⁺ | 196.09681 |
| [M+K]⁺ | 217.02615 |
| [M+H-H₂O]⁺ | 161.06025 |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the substituted aromatic ring.
Reactivity of Functional Groups
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and conversion to an acid chloride. However, the steric hindrance from the two ortho-methyl groups is expected to significantly decrease the rate of these reactions compared to unhindered benzoic acids.
-
Aldehyde Group: The formyl group is susceptible to both oxidation to a carboxylic acid (yielding 2,6-dimethylterephthalic acid) and reduction to a primary alcohol (hydroxymethyl group). It can also participate in condensation reactions, such as the formation of imines (Schiff bases) with primary amines or acetals with alcohols.[4][5]
Synthesis Pathway
A specific, detailed synthesis protocol for this compound is not described in the searched literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common strategy for introducing a formyl group to an aromatic ring is through formylation of a suitable precursor. An example of a general synthetic approach is outlined below.
Caption: A generalized, plausible workflow for the synthesis of this compound.
Experimental Protocols
As specific experimental protocols for this compound are not available, the following sections describe general methodologies for analogous compounds. These should be adapted and optimized for the target molecule.
General Protocol for Esterification of a Sterically Hindered Benzoic Acid
-
Reaction Setup: To a solution of the sterically hindered benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol), slowly add a strong acid catalyst (e.g., concentrated sulfuric acid, 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require prolonged heating (12-24 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude ester. Purify the product using flash column chromatography.
General Protocol for Oxidation of an Aldehyde to a Carboxylic Acid
-
Reaction Setup: Dissolve the aldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Oxidation: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent disappears.
-
Extraction: If applicable, acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting carboxylic acid can be purified by recrystallization.
Logical Relationships and Workflows
Key Chemical Transformations
The primary reactive sites of this compound allow for several key transformations, which are fundamental to its use as a chemical intermediate.
Caption: Diagram of the main chemical reactions involving the functional groups of the title compound.
General Analytical Workflow for Characterization
The structural confirmation and purity assessment of a synthesized batch of this compound would typically follow a standard analytical workflow.
Caption: A standard workflow for the synthesis, purification, and analytical characterization of an organic compound.
References
- 1. This compound | 306296-76-4 | GMA29676 [biosynth.com]
- 2. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 3. 4-Carboxybenzaladehyde | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-Formyl-3-methylbenzoic acid | 24078-23-7 | Benchchem [benchchem.com]
4-Formyl-2,6-dimethylbenzoic Acid: A Technical Overview of a Niche Aromatic Carboxylic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-2,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of a formyl (aldehyde) group and two methyl groups on the benzene ring. While its close analog, 4-formylbenzoic acid, is a well-documented compound with various applications, specific historical and detailed synthetic information for this compound is sparse in publicly available scientific literature. This guide provides a comprehensive overview of the available physicochemical data, a proposed general synthetic approach based on established organic chemistry principles, and discusses the potential utility of this molecule in research and development. Due to the limited specific data, this document also highlights the general context of substituted benzaldehydes and their significance.
Introduction
Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the aldehyde and carboxylic acid functionalities, combined with the influence of substituents on the aromatic ring, allows for a diverse range of chemical transformations. This compound, with its ortho-dimethyl substitution pattern, presents a unique structural motif that can influence its reactivity and potential biological activity.
The historical discovery and detailed developmental timeline for this specific compound are not well-documented in readily accessible scientific literature. Its existence is confirmed through chemical supplier listings and compound databases.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 178.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 306296-76-4 | --INVALID-LINK--[1] |
| Predicted XlogP | 1.6 | --INVALID-LINK--[2] |
| Monoisotopic Mass | 178.06299 Da | --INVALID-LINK--[2] |
Synthesis and Experimental Protocols
Proposed General Synthesis via Oxidation of a Substituted Toluene
A common strategy for the synthesis of aromatic carboxylic acids is the oxidation of an alkyl group on the benzene ring. A hypothetical multi-step synthesis could be envisioned starting from a commercially available xylene isomer.
Logical Workflow for a Proposed Synthesis:
Caption: A potential multi-step synthetic pathway to this compound.
Disclaimer: This proposed synthesis is hypothetical and would require significant experimental optimization. The choice of reagents and reaction conditions would need to be carefully determined to manage selectivity and yield, particularly in the selective reduction and final oxidation steps.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other biologically active benzoic acid derivatives suggests potential for investigation in areas such as anti-inflammatory or anti-cancer research. For instance, derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have been explored for their biological activities. However, without experimental data, any discussion of its biological role remains speculative.
Applications and Future Directions
The utility of this compound likely lies in its role as a chemical intermediate. The presence of three distinct functional groups (carboxylic acid, aldehyde, and the aromatic ring) allows for a variety of chemical modifications, making it a potentially valuable scaffold in medicinal chemistry and materials science.
For drug development professionals, this compound could be of interest in the synthesis of novel small molecules. The ortho-dimethyl substitution pattern can enforce a specific conformation, which may be beneficial for binding to biological targets.
Future research on this compound should focus on:
-
Development and publication of a robust and high-yielding synthesis protocol.
-
Exploration of its reactivity and utility as a building block in organic synthesis.
-
Screening for biological activity in various assays to identify potential therapeutic applications.
Conclusion
This compound is a chemical entity with established physicochemical properties but a limited documented history and no publicly available, detailed experimental protocols for its synthesis. Its potential as a versatile intermediate in organic synthesis is clear, though its biological significance remains to be explored. This guide provides the available technical data and a scientifically plausible, albeit general, framework for its synthesis to aid researchers and professionals in the field. Further investigation is required to fully elucidate the chemistry and potential applications of this compound.
References
An In-depth Technical Guide to 4-Formyl-2,6-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique scaffold for chemical synthesis and drug discovery. Its structure, featuring a carboxylic acid group, a formyl group, and two methyl groups on the benzene ring, offers multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of the available chemical and physical properties of this compound, and while specific biological data is limited, it explores the potential applications based on the reactivity of its functional groups and the biological activities of structurally related molecules.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic chemical identifiers and physical properties.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 306296-76-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Predicted XlogP | 1.6 | [2] |
Synthesis and Reactivity
Caption: A potential synthetic workflow for this compound.
The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde (formyl), and the two methyl groups.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide formation: Reaction with amines, typically activated by a coupling agent, to yield amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Reactions of the Formyl Group
The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction:
-
Reductive amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
-
Wittig reaction: Reaction with a phosphonium ylide to form an alkene.
-
Oxidation: Oxidation to a carboxylic acid group, resulting in 2,6-dimethylterephthalic acid.
-
Reduction: Selective reduction to a hydroxymethyl group using mild reducing agents like sodium borohydride.
Potential Applications in Drug Development
While no specific biological activities of this compound have been reported, its structural motifs are present in molecules with known pharmacological profiles. The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of compound libraries for screening against various therapeutic targets. For instance, benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The presence of both a carboxylic acid and an aldehyde group allows for the creation of diverse derivatives. For example, the carboxylic acid can act as a handle for forming amides and esters, which are common functionalities in many drug molecules. The aldehyde group can be used to introduce other functionalities through reactions like reductive amination, providing a route to a variety of amine-containing compounds.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the activities of other substituted benzoic acids.
Caption: A hypothetical signaling pathway potentially modulated by derivatives.
Experimental Protocols
Due to the lack of specific published experimental data for this compound, detailed protocols for its synthesis and reactions cannot be provided at this time. Researchers interested in this compound would need to develop and optimize synthetic and analytical methods based on established organic chemistry principles for related molecules.
Conclusion
This compound is a chemical entity with potential for further exploration in the fields of synthetic chemistry and drug discovery. While current literature lacks in-depth information on its synthesis, reactivity, and biological profile, its structural features suggest it could serve as a valuable building block for the creation of novel compounds with diverse pharmacological activities. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives. The commercial availability of this compound for research purposes suggests that it may be utilized in proprietary drug discovery programs.[1]
References
An In-depth Technical Guide to 4-Formyl-2,6-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a carboxylic acid moiety on a sterically hindered dimethylated benzene ring, offers unique opportunities for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications. Due to the limited publicly available data on this specific isomer, this guide also explores general synthetic strategies applicable to its preparation.
Chemical Properties and Data
At present, detailed experimental data for this compound is not widely reported in peer-reviewed literature. However, based on its structure and data from chemical suppliers, the following information can be summarized.
| Property | Value | Source |
| CAS Number | 306296-76-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1] |
| Predicted Mass Spec Data | [M+H]⁺: 179.07027, [M+Na]⁺: 201.05221 | [2] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. However, general methods for the formylation of aromatic rings and the synthesis of other formylbenzoic acid isomers can provide a logical framework for its preparation.
A plausible synthetic route would involve the formylation of 2,6-dimethylbenzoic acid or a suitable derivative. The direct introduction of a formyl group onto the 4-position of the 2,6-dimethylbenzoic acid ring presents a key challenge due to the steric hindrance from the two methyl groups.
One potential, though not specifically exemplified for this molecule, general procedure for the synthesis of formylbenzoic acids involves the hydrolysis of a dichloromethylbenzoyl chloride precursor. A Japanese patent describes a method for producing formylbenzoic acids by hydrolyzing dichloromethylbenzoyl chloride in the presence of a catalyst, such as zinc oxide, in a solvent like sulfolane.[3] While specific examples are provided for the para- and meta-isomers, a similar approach could theoretically be adapted for the 2,6-dimethyl substituted analogue.[3]
Hypothetical Experimental Workflow for Synthesis:
The following diagram illustrates a generalized workflow that could be adapted for the synthesis of this compound, based on common organic chemistry transformations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Formyl-2,6-dimethylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 4-formyl-2,6-dimethylbenzoic acid, a valuable intermediate in medicinal chemistry and organic synthesis. The described method is a two-step process commencing with the selective benzylic bromination of 2,4,6-trimethylbenzoic acid, followed by the oxidation of the resulting benzylic bromide to the desired aldehyde. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes.
Introduction
This compound is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This substitution pattern makes it a versatile building block for the synthesis of complex organic molecules, including pharmacologically active compounds and functional materials. The presence of the sterically hindered 2,6-dimethyl substitution pattern can impart unique conformational constraints and metabolic stability to its derivatives. This application note outlines a reliable and reproducible two-step synthesis protocol for this important molecule.
The synthetic strategy involves the initial free-radical bromination of the 4-methyl group of 2,4,6-trimethylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator. The resulting 4-(bromomethyl)-2,6-dimethylbenzoic acid is then converted to the target aldehyde via a Sommelet reaction, which utilizes hexamine to effect the oxidation.
Materials and Methods
2.1 Materials:
| Reagent/Solvent | Grade | Supplier |
| 2,4,6-Trimethylbenzoic acid | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available |
| Carbon tetrachloride (CCl4) | ACS Grade, anhydrous | Commercially Available |
| Hexamine (Hexamethylenetetramine) | ≥99% | Commercially Available |
| Chloroform (CHCl3) | ACS Grade | Commercially Available |
| Acetic Acid, Glacial | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Bicarbonate (NaHCO3) | ACS Grade | Commercially Available |
| Sodium Sulfate (Na2SO4), anhydrous | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
2.2 Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocols
3.1 Step 1: Synthesis of 4-(Bromomethyl)-2,6-dimethylbenzoic Acid
This procedure is adapted from standard benzylic bromination reactions using NBS.[1]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,6-trimethylbenzoic acid (10.0 g, 60.9 mmol), N-bromosuccinimide (NBS) (11.9 g, 66.9 mmol), and azobisisobutyronitrile (AIBN) (0.50 g, 3.0 mmol).
-
Add 100 mL of anhydrous carbon tetrachloride (CCl4) to the flask.
-
Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 4-(bromomethyl)-2,6-dimethylbenzoic acid as a crystalline solid.
3.2 Step 2: Synthesis of this compound (Sommelet Reaction)
This procedure is a general method for the conversion of benzylic halides to aldehydes.[2][3]
Protocol:
-
In a 500 mL round-bottom flask, dissolve 4-(bromomethyl)-2,6-dimethylbenzoic acid (10.0 g, 41.1 mmol) in 150 mL of chloroform.
-
Add hexamine (7.0 g, 49.9 mmol) to the solution and stir the mixture at room temperature for 24 hours. A white precipitate of the quaternary ammonium salt will form.
-
Filter the precipitate and wash it with a small amount of cold chloroform.
-
Transfer the collected solid to a 500 mL round-bottom flask and add 150 mL of 50% aqueous acetic acid.
-
Heat the mixture to reflux for 2 hours.
-
After refluxing, add 20 mL of concentrated hydrochloric acid and continue to reflux for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or a mixture of ethyl acetate and hexanes to yield pure this compound.
Results and Data Presentation
Table 1: Summary of Compounds and Expected Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield |
| 2,4,6-Trimethylbenzoic acid | ![]() | C10H12O2 | 164.20 | 154-156 | N/A |
| 4-(Bromomethyl)-2,6-dimethylbenzoic acid | ![]() | C10H11BrO2 | 243.10 | ~170-175 | 70-80% |
| This compound | ![]() | C10H10O3 | 178.18 | ~190-195 | 50-60% |
Note: The images in the table are placeholders and should be replaced with actual chemical structures.
Characterization of the final product should be performed using standard analytical techniques:
-
1H NMR: Expect signals for the aromatic protons, the aldehyde proton (~10 ppm), the methyl protons, and the carboxylic acid proton.
-
13C NMR: Expect signals for the aromatic carbons, the aldehyde carbonyl (~190 ppm), the carboxylic acid carbonyl (~170 ppm), and the methyl carbons.
-
FT-IR: Expect characteristic peaks for the C=O stretching of the aldehyde and carboxylic acid, and C-H stretching of the aromatic ring and methyl groups.
-
Mass Spectrometry: Expect the molecular ion peak corresponding to the molecular weight of the product.
Experimental Workflow Diagram
Figure 1: Two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Carbon tetrachloride is a toxic and carcinogenic solvent; handle with extreme care and use appropriate containment measures. Consider substituting with a less hazardous solvent if possible, such as cyclohexane or acetonitrile, though reaction conditions may need to be re-optimized.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
AIBN is a potential explosive and should be handled with care, avoiding grinding and excessive heat.
-
Concentrated acids are corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols: 4-Formyl-2,6-dimethylbenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2,6-dimethylbenzoic acid, a bifunctional aromatic compound, serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique structure, featuring a reactive aldehyde group and a carboxylic acid moiety flanked by two methyl groups, allows for a variety of chemical transformations. The steric hindrance provided by the ortho-methyl groups can influence the regioselectivity of reactions and the conformational properties of the resulting products.
These application notes provide an overview of the utility of this compound and its derivatives, with a focus on its application in the synthesis of quinazoline-based compounds, a class of molecules with significant therapeutic potential.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 306296-76-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3][6] |
| Molecular Weight | 178.18 g/mol | [1][2][3][6] |
| Appearance | White solid (typical) | |
| Purity | 95% | [1][3] |
Applications in Organic Synthesis
The primary application identified for derivatives of this compound is in the synthesis of substituted quinazolines. Quinazolines are a class of heterocyclic compounds that are prevalent in many clinically used drugs due to their wide range of biological activities, including antihypertensive and anticancer properties.
Synthesis of Quinazoline Derivatives
Esters of this compound, particularly those with an amino or substituted amino group at the 3-position, are key intermediates in the synthesis of 7-alkoxycarbonyl-6,8-dimethylquinazolines. These compounds have shown potential as vasodilators and antihypertensive agents.[7]
The general synthetic pathway involves the reaction of an ester of a 3-amino-4-formyl-2,6-dimethylbenzoic acid derivative with ammonia. The ammonia reacts with the formyl group to form an imine, which then undergoes intramolecular cyclization with the amino group to form the dihydropyrimidine ring of the quinazoline scaffold, followed by aromatization.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-7-ethoxycarbonyl-6,8-dimethylquinazoline
This protocol is based on the methodology described in patent GB2143814A for the synthesis of quinazoline derivatives.[7]
Materials:
-
Ethyl 4-formyl-2,6-dimethyl-3-benzoylaminobenzoate
-
Ethanol saturated with ammonia
-
Silica gel for column chromatography
-
Diethyl ether
-
n-hexane
Procedure:
-
Dissolve ethyl 4-formyl-2,6-dimethyl-3-benzoylaminobenzoate in ethanol saturated with ammonia.
-
Allow the solution to stand at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Evaporate the solvent from the collected fractions.
-
Recrystallize the residue from a mixture of diethyl ether and n-hexane to yield 2-phenyl-7-ethoxycarbonyl-6,8-dimethylquinazoline.
Expected Yield: 35% by weight.[7]
Product Characterization: The product can be characterized by its melting point (85-86 °C) and spectroscopic methods such as NMR and mass spectrometry.[7]
Visualizing the Synthesis
Logical Workflow for Quinazoline Synthesis
Caption: Workflow for the synthesis of a quinazoline derivative.
Signaling Pathway (Hypothetical Therapeutic Action)
The synthesized quinazoline derivatives are described as having vasodilating activity and are useful for treating hypertensive disorders.[7] While the exact signaling pathway is not detailed in the source, a hypothetical pathway for vasodilation is depicted below.
Caption: Hypothetical signaling pathway for vasodilation.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. Dye Intermediates - Organic Synthesis Building Blocks (52) [myskinrecipes.com]
- 3. myskinrecipes.com [myskinrecipes.com]
- 4. 306296-76-4|this compound| Ambeed [ambeed.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. อนุพันธ์กรดคาร์บอกซิลิกอะโรมาติก | ตัวกลางเภสัชกรรม (73) [myskinrecipes.com]
- 7. GB2143814A - Quinazolines - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Formyl-2,6-dimethylbenzoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct medicinal chemistry applications and detailed experimental data for 4-Formyl-2,6-dimethylbenzoic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the analysis of its structural motifs, the known biological activities of related compounds, and its potential as a scaffold in drug discovery, particularly in the context of inhibiting the Wnt signaling pathway.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure combines a benzoic acid moiety, known for its presence in various bioactive compounds, with a formyl group that can act as a reactive handle for further chemical modifications, and two methyl groups that can influence the molecule's conformation and interaction with biological targets. While direct evidence of its biological activity is limited, its structural features suggest potential applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors.
The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is implicated in numerous cancers, including colorectal cancer.[[“]][2][3][4] Tankyrase (TNKS) enzymes are key components of the β-catenin destruction complex within the Wnt pathway.[5][6][7] Inhibition of tankyrase leads to the stabilization of Axin, a negative regulator of β-catenin, thereby suppressing Wnt signaling and inhibiting the growth of cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene.[8][9] This makes tankyrase a compelling target for cancer therapy.[10][11][12][13]
The structural characteristics of this compound, particularly the substituted benzoic acid core, are found in various kinase inhibitors. This suggests that derivatives of this molecule could be designed to target the nicotinamide or adenosine binding pockets of enzymes like tankyrase.[14][15][16]
Potential Applications
Based on structure-activity relationship (SAR) studies of related benzoic acid derivatives and known tankyrase inhibitors, this compound can be considered a valuable starting scaffold for the synthesis of novel therapeutic agents.[17][18]
-
Scaffold for Tankyrase Inhibitors: The 2,6-dimethylbenzoic acid core can serve as a foundation for building molecules that fit into the binding sites of tankyrase 1 and 2. The formyl group provides a reactive site for elaboration into various functional groups to enhance potency and selectivity.
-
Wnt Signaling Pathway Modulation: By serving as a precursor to tankyrase inhibitors, derivatives of this compound could indirectly modulate the Wnt signaling pathway, offering a therapeutic strategy for Wnt-driven cancers.[[“]][4]
-
Probe for Chemical Biology: Synthetic derivatives could be developed as chemical probes to investigate the biology of tankyrases and other related enzymes.
Quantitative Data Summary
As no direct experimental data for this compound as a bioactive agent was found, the following table presents data for a well-characterized and potent tankyrase inhibitor, RK-287107 , to provide context for the kind of quantitative data that would be relevant for derivatives of the title compound.[9]
| Compound | Target | IC50 (nM) | Cell Line | Cell Growth Inhibition (IC50, nM) | Notes |
| RK-287107 | Tankyrase-1 | 0.8 | COLO-320DM | 3.9 | Potent and specific tankyrase inhibitor.[9] |
| Tankyrase-2 | 0.5 | SW403 | 2.5 | Inhibits the growth of APC-mutated colorectal cancer cells.[9] | |
| PARP1 | >10,000 | RKO | >10,000 | Demonstrates high selectivity for tankyrases over PARP1.[9] |
Experimental Protocols
The following are generalized protocols relevant to the screening and characterization of potential tankyrase inhibitors derived from this compound.
Protocol 1: In Vitro Tankyrase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against tankyrase enzymes.
Materials:
-
Recombinant human Tankyrase 1 or Tankyrase 2 enzyme
-
Histone H4 (substrate)
-
Biotin-NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated histone H4. Wash to remove unbound histone.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the tankyrase enzyme to each well, followed by the test compound dilutions.
-
Initiate the reaction by adding NAD+. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unreacted NAD+ and enzyme.
-
Add the anti-PAR antibody-HRP conjugate and incubate to allow binding to the PARylated histone.
-
Wash the plate to remove unbound antibody.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.
Protocol 2: Cellular Wnt Signaling Reporter Assay (SuperTopFlash Assay)
This protocol measures the activity of the Wnt/β-catenin signaling pathway in cells treated with a test compound.
Materials:
-
A human cell line responsive to Wnt signaling (e.g., HEK293T or SW480)
-
SuperTopFlash (STF) luciferase reporter plasmid (contains TCF/LEF binding sites)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Test compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the STF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After transfection, seed the cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified pre-incubation period.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.
-
Incubate for a further period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Tankyrase Inhibitor Screening
Caption: Workflow for the discovery of tankyrase inhibitors.
References
- 1. Pharmacological inhibitors targeting Wnt/β-catenin in cancer therapy - Consensus [consensus.app]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. [PDF] Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment | Semantic Scholar [semanticscholar.org]
- 12. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Application Notes and Protocols: Derivatization of 4-Formyl-2,6-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 4-Formyl-2,6-dimethylbenzoic acid. This versatile building block possesses two key reactive functional groups: a carboxylic acid and an aldehyde. This dual functionality allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of diverse compound libraries.
Overview of Derivatization Strategies
The unique structure of this compound offers orthogonal sites for chemical modification. The carboxylic acid can be readily converted into esters and amides, while the aldehyde group can participate in reactions such as Schiff base formation, Wittig reactions, and reductive amination. This allows for a systematic exploration of the chemical space around the core scaffold.
Caption: Derivatization pathways of this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for key derivatization reactions of this compound.
Esterification
Esterification of the carboxylic acid moiety can be achieved through various methods, including the classic Fischer esterification using an alcohol in the presence of an acid catalyst.
Protocol 2.1.1: Fischer Esterification with Methanol
Caption: Workflow for Fischer Esterification.
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the methyl ester.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Methyl 4-formyl-2,6-dimethylbenzoate | H₂SO₄ | Methanol | 4-6 | >95 |
Amide Coupling
The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents.
Protocol 2.2.1: EDC/HOBt Coupling with Benzylamine
Caption: Workflow for EDC/HOBt Amide Coupling.
Procedure:
-
Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portionwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.[1][2]
Quantitative Data:
| Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | EDC, HOBt | DMF | 12-16 | 80-90 |
| Aniline | EDC, DMAP, HOBt, DIPEA | Acetonitrile | 24 | Good to Excellent |
Schiff Base Formation
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).
Protocol 2.3.1: Reaction with Aniline
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add aniline (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Quantitative Data:
| Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Aniline | Ethanol | Acetic Acid | 2-4 | High |
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a powerful tool for introducing carbon-carbon double bonds.
Protocol 2.4.1: Reaction with Benzyltriphenylphosphonium Chloride
Caption: Workflow for the Wittig Reaction.
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to -78°C and add a strong base such as n-butyllithium (1.1 eq) dropwise to generate the ylide (a deep red or orange color is typically observed).
-
Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0°C for 1 hour.
-
Cool the reaction mixture back to -78°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.[3][4][5]
Quantitative Data:
| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 12 | 70-85 |
Applications in Drug Development
The derivatization of this compound is a valuable strategy in drug discovery for generating libraries of compounds for high-throughput screening. The ability to independently modify the two functional groups allows for the systematic exploration of structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to a series of esters or amides to modulate properties like solubility and cell permeability, while modifications at the formyl group can be used to explore interactions with specific binding pockets of a biological target. The resulting derivatives have potential applications in various therapeutic areas, including the development of novel retinoid X receptor (RXR) modulators and other targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for 4-Formyl-2,6-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, synthesis, and potential applications of 4-Formyl-2,6-dimethylbenzoic acid. The information is intended to guide researchers in the effective use of this compound in organic synthesis and drug discovery, with a particular focus on its role as a building block for pharmacologically active molecules.
Chemical Properties and Reactivity
This compound (CAS: 306296-76-4) is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde functional group.[1][2] This unique substitution pattern makes it a versatile intermediate in organic synthesis. The methyl groups ortho to the carboxylic acid provide steric hindrance that can influence the reactivity of the carboxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 306296-76-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical properties of similar compounds |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | [3] (inferred from 4-formylbenzoic acid) |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-formyl-2,6-dimethylbenzoate (Proposed)
This protocol is adapted from the synthesis of methyl 4-formyl-3-methylbenzoate.
-
Preparation: To a solution of methyl 4-iodo-2,6-dimethylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add isopropylmagnesium chloride (4.0 eq) dropwise.
-
Grignard Formation: Stir the reaction mixture at -15 °C for 2 hours.
-
Formylation: Add N,N-dimethylformamide (DMF) (5.0 eq) dropwise to the reaction mixture.
-
Work-up: Allow the mixture to warm to room temperature over 1 hour. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield methyl 4-formyl-2,6-dimethylbenzoate.
Protocol 2: Hydrolysis to this compound (Proposed)
This protocol is a general method for the hydrolysis of methyl esters.
-
Reaction Setup: To a solution of methyl 4-formyl-2,6-dimethylbenzoate (1.0 eq) in a mixture of methanol and water, add potassium hydroxide (3.0-5.0 eq).
-
Hydrolysis: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and acidify with 1 N HCl until the solution is acidic (pH ~2-3), resulting in the precipitation of the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Reaction Mechanisms and Applications
The dual functionality of this compound allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.
Reactions of the Aldehyde Group
The formyl group can undergo typical aldehyde reactions, including:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines. This is a key reaction in the synthesis of many drug candidates.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can be further reduced or used as ligands for metal complexes.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 2,6-dimethylterephthalic acid.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be transformed through:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Coupling: Reaction with amines in the presence of a coupling agent (e.g., HATU, EDC) to form amides. This is a fundamental transformation in the synthesis of small molecule inhibitors.
Application in Drug Discovery: EP4 Receptor Antagonists
A significant application of benzoic acid derivatives with similar substitution patterns is in the development of selective antagonists for the prostaglandin E2 receptor 4 (EP4).[4] The EP4 receptor is a key player in inflammation and cancer progression.
Mechanism of Action:
Prostaglandin E2 (PGE2) is a lipid mediator that promotes inflammation, tumor growth, and immunosuppression by binding to its receptors, including EP4.[5] The binding of PGE2 to the G-protein coupled receptor EP4 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade can promote cancer cell proliferation and create an immunosuppressive tumor microenvironment.[5]
EP4 antagonists, synthesized using building blocks like this compound, competitively bind to the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting the downstream signaling pathway.[6] This can lead to reduced tumor growth and enhanced anti-tumor immunity.
Caption: PGE2/EP4 signaling pathway and its inhibition by an EP4 antagonist.
Protocol 3: Representative EP4 Receptor Functional Assay (cAMP Measurement)
This protocol describes a general method to assess the antagonist activity of a compound synthesized from this compound on the EP4 receptor.
-
Cell Culture: Culture HEK293 cells stably overexpressing the human EP4 receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (synthesized from this compound). Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 30 minutes).
-
PGE2 Stimulation: Stimulate the cells with a known concentration of PGE2 (e.g., the EC₅₀ concentration) to induce cAMP production.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Representative Data for a Potent EP4 Antagonist
| Compound | EP4 IC₅₀ (nM) |
| Reference EP4 Antagonist | 10-50 |
| Test Compound (Example) | To be determined experimentally |
Note: The IC₅₀ value for a novel compound would need to be determined through experimentation as described in Protocol 3.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its dual aldehyde and carboxylic acid functionalities, combined with the steric influence of the ortho-methyl groups, allow for the construction of complex and pharmacologically relevant molecules. A particularly promising application lies in the synthesis of EP4 receptor antagonists, which have significant potential in the fields of oncology and inflammatory diseases. The protocols and reaction mechanisms outlined in these notes provide a foundation for researchers to explore the full potential of this compound in their scientific endeavors.
References
- 1. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Application Notes and Protocols for the Purification of 4-Formyl-2,6-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Formyl-2,6-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The following sections outline strategies for achieving high purity of this compound, addressing common impurities, and providing step-by-step experimental procedures.
Overview of Purification Strategies
This compound (C₁₀H₁₀O₃, Molar Mass: 178.18 g/mol ) is a solid compound that possesses both a carboxylic acid and an aldehyde functional group.[1][2] Purification strategies should be designed to remove unreacted starting materials, reagents, and byproducts from its synthesis. The choice of method will depend on the scale of the purification and the nature of the impurities.
Common Impurities: The impurities present in a sample of this compound are largely dependent on the synthetic route employed. Common synthetic pathways may involve the oxidation of a corresponding methyl group or the formylation of a substituted benzoic acid. Potential impurities could include:
-
Starting Materials: Unreacted precursors, such as 2,6-dimethylbenzoic acid or a related toluene derivative.
-
Over-oxidation Products: If the aldehyde is formed via oxidation, the corresponding dicarboxylic acid could be a potential impurity.
-
Byproducts from Side Reactions: Depending on the specific reagents used, other related aromatic compounds may be formed.
-
Residual Solvents and Reagents: Solvents used in the synthesis and any excess reagents.
The primary purification techniques suitable for this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on the purification of similar aromatic carboxylic acids like benzoic acid, suitable solvents and solvent systems for this compound could include:
-
Water
-
Aqueous ethanol
-
Toluene
-
Acetic acid
-
Hexane/Ethyl Acetate mixtures
Experimental Protocol: Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., a mixture of ethanol and water).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add small portions of hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. A patent for the production of formyl benzoic acid suggests washing the crystals with toluene.[3]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Expected Results
Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar polarities.
General Considerations
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like aromatic aldehydes and carboxylic acids.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For acidic compounds, the addition of a small amount of acetic acid to the eluent can improve separation and peak shape.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A study on the synthesis of substituted benzaldehydes reported isolated yields after column chromatography.[4][5][6]
Expected Results
Column chromatography can provide very high purity, often greater than 98%. A patent detailing the purification of a similar compound, 3,5-dimethylbenzaldehyde, achieved a purity of 99% after distillation, a technique that separates based on boiling points, analogous to how chromatography separates based on polarity.[7]
Data Summary
The following table summarizes the purification techniques and expected outcomes. Note that the quantitative data is based on results for structurally similar compounds due to a lack of specific data for this compound.
| Purification Technique | Stationary Phase / Solvent System | Typical Purity Achieved | Estimated Recovery Rate | Key Considerations |
| Recrystallization | Water, Ethanol/Water, Toluene | > 99% | 70-90% | Dependent on solvent choice and cooling rate. |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | > 98% | 60-85% | Good for removing closely related impurities. |
Visualized Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Recrystallization Protocol Workflow
Caption: Step-by-step workflow for the recrystallization protocol.
Column Chromatography Protocol Workflow
Caption: Step-by-step workflow for the column chromatography protocol.
References
- 1. This compound | 306296-76-4 | GMA29676 [biosynth.com]
- 2. 2,6-Dimethyl-4-formyl-benzoic acid | 306296-76-4 [amp.chemicalbook.com]
- 3. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Formyl-2,6-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling, storage, and application guidelines for 4-Formyl-2,6-dimethylbenzoic acid (CAS No. 306296-76-4). The information is intended to support its safe and effective use in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. While comprehensive, experimentally verified physical property data is limited in publicly available literature, the following table summarizes key identifiers and available data.
| Property | Value | Source |
| CAS Number | 306296-76-4 | Multiple Supplier Catalogs |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [2] |
| Boiling Point | 342.4 ± 35.0 °C (Predicted) | [1] |
Note: Physical property data, especially boiling point, should be treated as estimates until experimentally verified.
Safety and Handling
Hazard Summary: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.
Handling Protocol:
-
Ensure work is conducted in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Protect from moisture.
-
Incompatible Materials: Strong oxidizing agents.
Application Notes
This compound and its esters are valuable intermediates in the synthesis of heterocyclic compounds for pharmaceutical applications. A notable application is in the preparation of quinazoline derivatives.
Quinazolines are a class of compounds with a wide range of biological activities, including the inhibition of platelet aggregation. Esters of this compound can serve as precursors to substituted quinazolines. For instance, an ethyl ester of a substituted this compound has been used in the synthesis of a 2-phenyl-7-ethoxycarbonyl-6,8-dimethylquinazoline, which has potential applications in the prevention and treatment of thrombosis.[3]
The formyl and carboxylic acid (or ester) functionalities allow for sequential or one-pot reactions to build the quinazoline ring system. The general synthetic approach involves the reaction of the formyl group with a source of ammonia to form an intermediate that subsequently cyclizes.
Experimental Protocols
The following is a representative protocol for a reaction type where an ester of this compound is used, based on procedures described in patent literature for analogous compounds.[3]
Synthesis of a Quinazoline Derivative from an Ester of this compound
This protocol outlines the general steps for the cyclization of an ester of a substituted this compound with ammonia to form a quinazoline ring system.
Materials:
-
Ester of a substituted this compound (e.g., ethyl 3-amino-4-formyl-2,6-dimethylbenzoate)
-
Ethanol, saturated with ammonia
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., diethyl ether, n-hexane)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the ester of the substituted this compound in ethanol saturated with ammonia in a round-bottom flask.
-
Allow the solution to stand at room temperature overnight, with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a suitable solvent system (e.g., a gradient of n-hexane and diethyl ether).
-
Collect the fractions containing the desired product.
-
Evaporate the solvent from the collected fractions to yield the purified quinazoline derivative.
-
Further recrystallization from a suitable solvent system (e.g., diethyl ether/n-hexane) may be performed to obtain a product of high purity.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: General experimental workflow for the synthesis of a quinazoline derivative.
References
Safety Precautions for 4-Formyl-2,6-dimethylbenzoic acid: Application Notes and Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Formyl-2,6-dimethylbenzoic acid was identified. The following safety precautions and protocols are based on data from structurally similar compounds, including 2,4-Dimethylbenzoic acid, 4-Formylbenzoic acid, and Methyl 4-formylbenzoate. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as follows:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4][5]
Signal Word: Warning[1][2][3][6]
Physical State: Expected to be a solid powder.[1][3]
Quantitative Hazard and Precautionary Data
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements and precautionary statements for structurally similar compounds.
| Category | Code | Statement | References |
| Hazard | H302 | Harmful if swallowed. | [1][2][3] |
| H315 | Causes skin irritation. | [1][2][4][5] | |
| H319 | Causes serious eye irritation. | [1][2][4][5] | |
| H335 | May cause respiratory irritation. | [1][2][4][5] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][3][6][7] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [1][2][3][6] | |
| P270 | Do not eat, drink or smoke when using this product. | [1][2][3][6] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1][3][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][4][6] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][3][4][6] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][4][6][7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4][6][7] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [1][4] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1][3][6][8] |
| P405 | Store locked up. | [6][7][8] | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. | [1][2][3][6] |
Experimental Protocols
First-Aid Measures
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Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1][2]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2]
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Ingestion: Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear protective gloves. Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[7][9]
-
Skin and Body Protection: Wear impervious clothing and long-sleeved garments.[4][6]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10][11]
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practice.[1][4] Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[2] Avoid dust formation.[4][7][9]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[4]
-
Environmental Precautions: Should not be released into the environment.[4]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2][4]
Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][2][6]
Visualizations
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 4-Formyl-2-methylbenzoic acid | C9H8O3 | CID 20774871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-2,6-dimethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Formyl-2,6-dimethylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
A common and effective route for synthesizing this compound involves a multi-step process, which is outlined below. This guide is structured to address potential issues at each stage of this synthesis.
Q1: My initial esterification of 2,6-dimethyl-4-methylbenzoic acid is showing low yield. What are the possible causes and solutions?
A1: Low yields in Fischer esterification are often due to incomplete reaction or issues with the work-up.
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Incomplete Reaction: The reaction is an equilibrium. To drive it towards the product, consider increasing the amount of methanol (can be used as the solvent), using a stronger acid catalyst (e.g., switching from H₂SO₄ to TsOH), or removing water as it forms, for example, by using a Dean-Stark apparatus.
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Work-up Issues: Ensure the reaction mixture is properly neutralized to remove the acid catalyst. Insufficient washing can lead to the product's hydrolysis back to the carboxylic acid during purification. An additional wash with a saturated sodium bicarbonate solution is recommended.
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Purification: The product, methyl 2,6-dimethyl-4-methylbenzoate, is an oil. Purification is typically achieved by column chromatography. Ensure your solvent system provides good separation from any remaining starting material.
| Parameter | Standard Condition | Troubleshooting Suggestion | Expected Outcome |
| Catalyst | Conc. H₂SO₄ (catalytic) | Use p-Toluenesulfonic acid (TsOH) | Faster reaction time, potentially higher conversion. |
| Solvent | Methanol (excess) | Use a Dean-Stark trap with a co-solvent like toluene. | Drives equilibrium to the right, increasing yield. |
| Work-up | Wash with NaHCO₃(aq) | Increase the volume and number of bicarbonate washes. | Ensures complete removal of the acid catalyst. |
Q2: The benzylic bromination of methyl 2,6-dimethyl-4-methylbenzoate with N-Bromosuccinimide (NBS) is resulting in a complex mixture of products and a low yield of the desired dibrominated compound.
A2: Benzylic bromination is a radical reaction, and its success is highly dependent on the reaction conditions.
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Radical Initiator: The reaction requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with light or heat. Ensure your initiator is not expired and is used in the correct catalytic amount (typically 1-5 mol%).
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Solvent Purity: The solvent, commonly carbon tetrachloride (CCl₄) or cyclohexane, must be anhydrous. The presence of water can lead to side reactions.
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NBS Quality: NBS can degrade over time. It is recommended to use freshly recrystallized NBS for best results. Impure NBS may appear yellowish and can lead to unreliable outcomes.
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Side Reactions: The formation of unwanted side products can occur.[1][2] To minimize these, ensure a slow, controlled generation of bromine radicals. This is the primary advantage of using NBS over Br₂.[2]
| Parameter | Standard Condition | Troubleshooting Suggestion | Expected Outcome |
| NBS | Commercial grade | Recrystallize NBS from water. | Improved reactivity and reduced side products.[1] |
| Initiator | AIBN or Benzoyl Peroxide | Use a fresh batch of initiator. | Ensures efficient initiation of the radical chain reaction. |
| Solvent | CCl₄ | Use anhydrous solvent. | Minimizes hydrolysis and other side reactions. |
| Reaction Time | Monitor by TLC | Avoid prolonged reaction times after starting material is consumed. | Prevents the formation of degradation products. |
Q3: The hydrolysis of the 4-(dibromomethyl) intermediate to the final aldehyde is inefficient. What can I do to improve the yield of this step?
A3: The hydrolysis of the dibromomethyl group is a critical step and can be challenging.
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Hydrolysis Reagent: A common method is to use silver nitrate in an aqueous acetone solution. The silver ions help to promote the hydrolysis. Ensure the silver nitrate is fully dissolved and the reaction is protected from light to prevent the formation of silver oxide.
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Incomplete Hydrolysis: If the reaction is sluggish, gentle heating can be applied. However, monitor the reaction closely to avoid the formation of byproducts.
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Alternative Hydrolysis: If silver nitrate proves ineffective, consider alternative hydrolysis methods such as heating in aqueous formic acid or using a phase-transfer catalyst with aqueous sodium carbonate.
| Parameter | Standard Condition | Troubleshooting Suggestion | Expected Outcome |
| Reagent | Silver Nitrate in Acetone/Water | Increase the equivalents of silver nitrate. | Drives the reaction to completion. |
| Temperature | Room Temperature | Gentle heating (40-50 °C). | Increases the reaction rate. |
| Alternative Method | N/A | Use aqueous formic acid. | May provide a cleaner conversion for some substrates. |
Q4: I have obtained the final product, methyl 4-formyl-2,6-dimethylbenzoate, but the subsequent hydrolysis of the methyl ester to the carboxylic acid is giving a low yield.
A4: The hydrolysis of the methyl ester can be complicated by the presence of the aldehyde group.
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Reaction Conditions: Standard hydrolysis conditions using a strong base like NaOH or KOH in a mixture of water and an organic solvent (like methanol or THF) at room temperature or with gentle heating should be effective.
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Side Reactions: The aldehyde group can potentially undergo side reactions under harsh basic conditions (e.g., Cannizzaro reaction). It is therefore advisable to keep the reaction temperature low and the reaction time as short as possible.
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Work-up: Careful acidification is crucial. Add the acid slowly at 0 °C to precipitate the carboxylic acid product. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
| Parameter | Standard Condition | Troubleshooting Suggestion | Expected Outcome |
| Base | NaOH or KOH | Use LiOH, which can sometimes give cleaner reactions. | Potentially fewer side reactions. |
| Temperature | Room Temperature | Conduct the reaction at 0 °C. | Minimizes side reactions involving the aldehyde. |
| Acidification | Add HCl at RT | Add acid slowly at 0 °C. | Better control of precipitation and product purity. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-formyl-2,6-dimethylbenzoate
This protocol is adapted from the synthesis of a structurally similar compound, methyl 4-formyl-2-methoxybenzoate.
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Esterification of 2,6-dimethyl-4-methylbenzoic acid:
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To a solution of 2,6-dimethyl-4-methylbenzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 2,6-dimethyl-4-methylbenzoate, which can be purified by column chromatography.
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Benzylic Bromination:
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To a solution of methyl 2,6-dimethyl-4-methylbenzoate (1.0 eq) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (2.2 eq) and benzoyl peroxide (0.05 eq).
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Reflux the mixture for 4-6 hours, monitoring by TLC.
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Cool the reaction to room temperature and filter off the succinimide.
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Wash the filtrate with saturated sodium thiosulfate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl 4-(dibromomethyl)-2,6-dimethylbenzoate as an oil. This intermediate is often used in the next step without further purification.
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Hydrolysis to Aldehyde:
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Dissolve the crude methyl 4-(dibromomethyl)-2,6-dimethylbenzoate in a 5:1 mixture of acetone and water (0.3 M).
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Add silver nitrate (2.1 eq) and stir the reaction at room temperature for 3 hours, protecting the reaction from light.
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Filter the reaction mixture through celite and dilute the filtrate with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes:EtOAc) to yield methyl 4-formyl-2,6-dimethylbenzoate.
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Protocol 2: Hydrolysis to this compound
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Saponification:
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Dissolve methyl 4-formyl-2,6-dimethylbenzoate (1.0 eq) in a 2:1 mixture of THF and water (0.2 M).
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Add sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
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After completion, remove the THF under reduced pressure.
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Cool the aqueous residue to 0 °C and acidify with 1M HCl until the pH is ~2-3.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for yield improvement.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Formyl-2,6-dimethylbenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 4-Formyl-2,6-dimethylbenzoic acid. The following sections include a proposed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address potential challenges during the synthesis.
Proposed Synthetic Pathway
Currently, a detailed, peer-reviewed synthesis for this compound is not widely published. Therefore, a plausible synthetic route is proposed, starting from the commercially available 2,6-dimethylbenzoic acid. The key transformation is an electrophilic aromatic substitution, specifically a Vilsmeier-Haack formylation, to introduce the aldehyde group at the 4-position.
The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The cumulative effect of these substituents favors the formylation at the C4 position, which is para to both methyl groups and meta to the carboxylic acid.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-dimethylbenzoic acid
Disclaimer: This is a proposed protocol based on standard procedures for the Vilsmeier-Haack reaction and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
Materials:
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2,6-dimethylbenzoic acid
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM), anhydrous
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Sodium acetate
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Hydrochloric acid (HCl), 1M
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
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Deionized water
Equipment:
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Reflux condenser
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Ice bath
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography
Procedure:
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Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The molar ratio of DMF to POCl₃ should be approximately 1:1.1. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
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Formylation Reaction: Dissolve 2,6-dimethylbenzoic acid in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This should be done cautiously as the quenching process can be exothermic. Stir for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent. | Ensure that the Vilsmeier reagent is freshly prepared using anhydrous solvents and reagents. Moisture can deactivate the reagent. |
| Low reactivity of the substrate. | The carboxylic acid group is deactivating. Higher reaction temperatures or a longer reaction time may be required. Consider protecting the carboxylic acid as an ester before formylation. | |
| Incomplete reaction. | Monitor the reaction closely using TLC. If the reaction stalls, consider adding a slight excess of the Vilsmeier reagent. | |
| Formation of Multiple Products | Isomer formation. | The directing groups on the ring can lead to the formation of other isomers, although the 4-substituted product is expected to be major. Optimize the reaction temperature; lower temperatures may increase regioselectivity. |
| Side reactions. | The Vilsmeier reagent can react with other functional groups. Ensure that the reaction conditions are not too harsh. | |
| Difficulty in Product Purification | Product is highly polar. | The presence of both a carboxylic acid and an aldehyde group makes the product polar. Use a more polar solvent system for column chromatography (e.g., increasing the proportion of ethyl acetate or adding a small amount of methanol). |
| Co-elution of impurities. | If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system. | |
| Reaction is Exothermic and Difficult to Control | Rapid addition of reagents. | Add the phosphorus oxychloride to the DMF and the substrate solution to the Vilsmeier reagent slowly and at a low temperature (0°C). |
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction a suitable method for this synthesis?
A1: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. The two methyl groups on the 2,6-dimethylbenzoic acid starting material are activating and direct the electrophilic substitution to the para position (C4), making this a regioselective choice for introducing the formyl group.
Q2: Can I use other formylation methods?
A2: Other formylation methods like the Gattermann or Rieche reactions could potentially be used. However, the Gattermann reaction often requires highly toxic reagents like hydrogen cyanide, and the Rieche formylation typically uses a strong Lewis acid like titanium tetrachloride which might be less compatible with the free carboxylic acid. The Vilsmeier-Haack reaction is generally milder and uses more common laboratory reagents.
Q3: My reaction is not going to completion. What can I do?
A3: If the reaction has stalled, you can try a few things. First, ensure that your reagents and solvents are completely anhydrous, as moisture will inhibit the reaction. You can also try increasing the reaction temperature or extending the reaction time. Adding a small excess (e.g., 1.2 equivalents) of the Vilsmeier reagent might also help to drive the reaction to completion.
Q4: I am getting a mixture of isomers. How can I improve the selectivity?
A4: While the 4-formyl product is electronically and sterically favored, some formation of other isomers is possible. To improve selectivity, try running the reaction at a lower temperature for a longer period. This often favors the formation of the thermodynamically more stable product. Careful purification by column chromatography will be necessary to separate the desired isomer.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate) and visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.
Visualizations
Caption: Experimental workflow for the proposed synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Purification of 4-Formyl-2,6-dimethylbenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Formyl-2,6-dimethylbenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Incomplete extraction from the reaction mixture. | Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate). Check the pH of the aqueous layer; the carboxylic acid should be in its protonated form for efficient extraction into an organic solvent. |
| Product loss during recrystallization. | Avoid using an excessive amount of solvent for recrystallization. Ensure the hot solution is saturated and allow it to cool slowly to maximize crystal formation. Cool the solution in an ice bath to further decrease the solubility of the product. |
| Adsorption of the product onto silica gel during column chromatography. | The polarity of the eluent may be too low. Gradually increase the polarity of the solvent system. A common starting point is a mixture of hexanes and ethyl acetate. The addition of a small amount of acetic acid to the eluent can help to reduce tailing and improve recovery of acidic compounds. |
| Decomposition of the product. | Avoid excessive heating during purification steps. The aldehyde group can be susceptible to oxidation. |
Issue 2: Persistent Impurities in the Final Product
| Type of Impurity | Identification Method | Recommended Purification Strategy |
| Starting materials | NMR, LC-MS | Optimize the reaction conditions to ensure complete conversion. If starting materials persist, column chromatography is generally effective for separation. |
| Side-products (e.g., over-oxidation to the dicarboxylic acid) | NMR, IR (disappearance of aldehyde peak) | Recrystallization may be effective if the polarity of the side-product is significantly different. Otherwise, flash column chromatography is recommended. |
| Colored impurities | Visual inspection | Treatment with activated charcoal during the recrystallization process can often remove colored impurities. A short silica gel plug filtration may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure, a polar protic solvent or a mixture of solvents is likely to be effective. We recommend screening the following solvents or solvent systems:
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Ethanol/Water
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Methanol/Water
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Acetone/Hexane
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Ethyl acetate/Hexane
Q2: How can I effectively remove the unreacted starting material, 2,6-dimethyl-p-tolualdehyde?
A2: If the starting material is an aldehyde, it can be removed by several methods. Flash column chromatography is the most reliable method for separating compounds with different polarities. Alternatively, a bisulfite wash can be attempted. The aldehyde will form a water-soluble adduct with sodium bisulfite, which can be separated in an aqueous wash. However, this method may also react with the product.
Q3: My purified this compound is a brownish color. What causes this and how can I fix it?
A3: A brownish color often indicates the presence of trace impurities, possibly from oxidation or side reactions. To decolorize your product, you can perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration.
Q4: What are the optimal conditions for flash column chromatography of this compound?
A4: The optimal conditions will depend on the specific impurities present. However, a good starting point for silica gel chromatography is an eluent system of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid (0.1-1%) to the eluent can help to prevent tailing of the carboxylic acid on the silica gel.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
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Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the selected hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the packed column.
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Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the product.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Recrystallization Solvents (Hypothetical Data)
| Solvent System | Yield (%) | Purity (%) | Observations |
| Ethanol/Water | 85 | 98 | Well-formed needles |
| Acetone/Hexane | 78 | 97 | Fine white powder |
| Ethyl Acetate/Hexane | 82 | 99 | Crystalline solid |
| Toluene | 65 | 95 | Oiled out initially |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of 4-Formyl-2,6-dimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2,6-dimethylbenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the formylation of 2,6-dimethylbenzoic acid. The most common laboratory methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction.[1][2][3][4] Both reactions are types of electrophilic aromatic substitution that introduce a formyl (-CHO) group onto the aromatic ring.
Q2: What is the expected regioselectivity for the formylation of 2,6-dimethylbenzoic acid?
A2: The formylation is expected to occur at the position para to the carboxylic acid group, yielding the desired 4-formyl product. This is due to the directing effects of the substituents. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The para position is electronically favored by the methyl groups and sterically most accessible.
Q3: What are the key reagents and general conditions for the Vilsmeier-Haack reaction in this context?
A3: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4][5] The reaction is generally carried out at temperatures ranging from 0°C to 80°C.[2] The initial product is an iminium salt, which is then hydrolyzed during aqueous workup to yield the aldehyde.[4][5]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes. Reagents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. The Gattermann-Koch reaction may involve carbon monoxide and strong Lewis acids like aluminum chloride, which are hazardous.[3][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive Vilsmeier or Gattermann-Koch reagent. 2. Insufficient activation of the aromatic ring. 3. Reaction temperature is too low. 4. Incomplete hydrolysis of the iminium intermediate. | 1. Ensure that the DMF and POCl₃ (or other reagents) are fresh and anhydrous. Prepare the Vilsmeier reagent in situ. 2. The carboxylic acid group is deactivating. The reaction may require harsher conditions (higher temperature, longer reaction time) than for more electron-rich substrates. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC.[2] 4. Ensure thorough aqueous workup and stirring to facilitate complete hydrolysis. |
| Formation of multiple products (isomers) | 1. Competing directing effects of the methyl and carboxylic acid groups. 2. Steric hindrance influencing regioselectivity. | 1. While the 4-formyl isomer is expected to be the major product, other isomers (e.g., 3-formyl) could form in small amounts. Optimize reaction conditions (temperature, solvent, Lewis acid) to favor the desired isomer. 2. The bulky methyl groups may hinder substitution at certain positions. Purification by column chromatography or recrystallization will be necessary to isolate the desired product. |
| Presence of unreacted starting material | 1. Insufficient amount of formylating reagent. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a slight excess of the formylating agent (e.g., 1.1-1.5 equivalents of Vilsmeier reagent). 2. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. 3. As mentioned previously, a higher temperature may be required to drive the reaction to completion. |
| Formation of a dark, viscous reaction mixture | Polymerization or decomposition of starting materials or products under strong acidic conditions. | 1. Maintain careful temperature control throughout the reaction. 2. Add the reagents slowly and in a controlled manner. 3. Consider using a milder Lewis acid or formylation method if possible. |
| Difficulties in product isolation/purification | The product and potential side products may have similar polarities. | 1. Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities. 2. Recrystallization from a suitable solvent or solvent mixture can be an effective purification method. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2,6-Dimethylbenzoic Acid (General Procedure)
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In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) and cool the flask in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the Vilsmeier reagent.
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Dissolve 2,6-dimethylbenzoic acid (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent.
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Add the solution of 2,6-dimethylbenzoic acid dropwise to the Vilsmeier reagent.
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Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
Technical Support Center: 4-Formyl-2,6-dimethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 4-Formyl-2,6-dimethylbenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the reactivity of its aldehyde functional group, the primary stability concern for this compound is oxidation. The formyl group is susceptible to oxidation to a carboxylic acid, and potentially other degradation pathways if exposed to air, light, or incompatible reagents. While specific stability data for this compound is limited, analogous compounds such as 4-Formylbenzoic acid require storage at low temperatures and under an inert atmosphere to prevent degradation.
Q2: How should I properly store this compound?
To ensure the longevity and purity of this compound, proper storage is critical. Below is a summary of recommended storage conditions, largely extrapolated from data on the closely related 4-Formylbenzoic acid.
| Storage Condition | Recommendation | Duration |
| Long-term Storage | Store at -80°C under an inert atmosphere (e.g., nitrogen or argon). | Up to 6 months |
| Short-term Storage | Store at -20°C under an inert atmosphere. | Up to 1 month |
| Working Solutions | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. |
Q3: What are the signs of degradation of this compound?
Visual inspection of the solid compound may not be sufficient to detect degradation. However, for solutions, a change in color or the appearance of a precipitate may indicate a problem. The most reliable methods for detecting degradation are analytical techniques such as:
-
NMR Spectroscopy: Appearance of new signals, particularly in the aldehyde and carboxylic acid regions, can indicate oxidation or other side reactions.
-
HPLC/UPLC: The appearance of new peaks or a decrease in the area of the main peak can quantify the extent of degradation.
-
LC-MS: Can be used to identify the mass of potential degradation products.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Perform an analytical check (e.g., NMR or HPLC) on your sample to assess its purity. 3. If degradation is confirmed, use a fresh, unopened vial of the compound. |
| Low reaction yield in a synthesis | 1. The compound may have degraded, reducing the amount of active starting material. 2. The aldehyde group may be participating in side reactions. | 1. Confirm the purity of the starting material. 2. Ensure all solvents and reagents are anhydrous and deoxygenated, especially if using sensitive catalysts or reagents. 3. Consider performing the reaction under an inert atmosphere. |
| Formation of an unexpected byproduct | The formyl group is reactive and can undergo various transformations. Common side reactions include oxidation to the carboxylic acid or Cannizzaro reaction under basic conditions. | 1. Characterize the byproduct using analytical techniques (NMR, MS). 2. Review your reaction conditions (pH, temperature, presence of oxidizing or reducing agents) to identify potential causes. 3. Adjust reaction conditions to minimize side reactions (e.g., buffering the pH, lowering the temperature). |
| Difficulty dissolving the compound | The compound may have limited solubility in your chosen solvent. | 1. Consult literature for appropriate solvents. 2. Try gentle heating or sonication to aid dissolution. 3. If using aqueous solutions, consider adjusting the pH to form the more soluble carboxylate salt. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability
This workflow outlines a general procedure to assess the stability of this compound under your specific experimental conditions.
Caption: Workflow for assessing the stability of this compound.
Logical Relationships
The following diagram illustrates the logical relationship between potential issues, their causes, and the recommended troubleshooting steps.
Caption: Logical flow for troubleshooting experimental issues.
Technical Support Center: Scaling Up 4-Formyl-2,6-dimethylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Formyl-2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: For kilogram-scale production, two primary routes are recommended, starting from either 3,5-dimethylbenzoic acid or 4-bromo-3,5-dimethylbenzoic acid. The choice depends on the availability and cost of the starting materials. Both routes involve a key formylation step, which can be achieved through methods such as ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through a Grignard reaction.
Q2: What are the critical parameters to control during the formylation step?
A2: Temperature control is crucial, especially during ortho-lithiation or Grignard reagent formation, which are typically performed at low temperatures (-78 °C to 0 °C) to avoid side reactions. The slow addition of reagents is also critical to manage the exothermic nature of these reactions. Ensuring anhydrous conditions is paramount, as organometallic intermediates are highly sensitive to moisture.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: The primary challenge is often the formation of regioisomers or products from incomplete reactions. To minimize these, ensure precise temperature control, use high-purity anhydrous solvents and reagents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Careful monitoring of the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time to prevent the formation of degradation products.
Q4: What are the recommended methods for purifying this compound on a large scale?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For more challenging purifications, column chromatography using silica gel may be necessary, though this can be less practical at a very large scale. An initial acid-base workup can be effective in removing non-acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive organometallic reagent (e.g., n-BuLi or Grignard). 2. Presence of moisture or other electrophilic impurities. 3. Reaction temperature is too low. | 1. Titrate the organometallic reagent before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. 3. Gradually allow the reaction to warm to the optimal temperature as specified in the protocol. |
| Formation of multiple products (isomers) | 1. Poor regioselectivity during the formylation step. 2. Side reactions due to elevated temperatures. | 1. For ortho-lithiation, ensure the directing group is effective and the temperature is kept sufficiently low to prevent rearrangement. 2. Maintain strict temperature control throughout the reaction. |
| Product is contaminated with unreacted starting material | 1. Insufficient amount of formylating agent. 2. Short reaction time. | 1. Use a slight excess of the formylating agent (e.g., DMF). 2. Monitor the reaction by TLC or HPLC and ensure it has gone to completion before quenching. |
| Difficulty in isolating the product | 1. Product is soluble in the workup solvents. 2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its protonated, less soluble form. 2. Add brine to the aqueous layer to break up emulsions. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Incorrect crystallization solvent. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen a variety of solvent systems to find one that provides good quality crystals. |
Experimental Protocols
Protocol 1: Synthesis via Ortho-lithiation of 4-Bromo-3,5-dimethylbenzoic acid
This protocol is suitable for gram to kilogram scale.
Step 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid
This starting material can be synthesized from 3,5-dimethylbenzoic acid via bromination.
Step 2: Formylation of 4-Bromo-3,5-dimethylbenzoic acid
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Preparation: Under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3,5-dimethylbenzoic acid (1 equivalent) to anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid, and the second will perform the lithium-halogen exchange. Stir the mixture at -78 °C for 1-2 hours.
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Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Protocol 1 (Ortho-lithiation) | Notes |
| Starting Material | 4-Bromo-3,5-dimethylbenzoic acid | Can be prepared from 3,5-dimethylbenzoic acid. |
| Key Reagents | n-BuLi, DMF, THF | Anhydrous conditions are critical. |
| Reaction Temperature | -78 °C to Room Temperature | Strict temperature control is essential. |
| Typical Yield | 60-75% | Yields can vary based on scale and purity of reagents. |
| Purity (after recrystallization) | >98% | Dependent on the efficiency of the purification. |
| Key Challenges | Handling of pyrophoric n-BuLi, strict anhydrous conditions, potential for side reactions if temperature is not controlled. | Requires experienced personnel and appropriate safety precautions. |
Visualizations
Experimental Workflow: Ortho-lithiation Route
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low yield in the synthesis.
Technical Support Center: Byproduct Identification in 4-Formyl-2,6-dimethylbenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Formyl-2,6-dimethylbenzoic acid. The following sections address common issues related to byproduct formation during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound?
A1: The molecule has two primary reactive functional groups: the aldehyde (-CHO) and the carboxylic acid (-COOH). The aldehyde group is susceptible to nucleophilic addition, oxidation, and reduction. The carboxylic acid can undergo reactions such as esterification and amidation. The aromatic ring itself is less reactive towards electrophilic substitution due to the presence of two deactivating groups (formyl and carboxyl) and steric hindrance from the methyl groups.
Q2: How does the substitution pattern of this compound affect its reactivity?
A2: The two methyl groups ortho to the carboxylic acid create significant steric hindrance. This "ortho effect" can make reactions at the carboxylic acid group, such as esterification, more difficult compared to unsubstituted benzoic acid.[1] The carboxyl and formyl groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[2][3][4]
Q3: What are some of the most common, general byproducts I should be aware of?
A3: Common byproducts often arise from side reactions of the primary functional groups. These can include:
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Over-oxidation: The aldehyde group can be oxidized to a second carboxylic acid, forming 2,6-dimethylterephthalic acid.
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Reduction: The aldehyde can be reduced to an alcohol, yielding 4-(hydroxymethyl)-2,6-dimethylbenzoic acid.
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Decarboxylation: Under harsh conditions (e.g., high heat), the carboxylic acid group can be lost, leading to 3,5-dimethylbenzaldehyde.[5][6][7]
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Anhydride Formation: In the presence of activating agents and absence of a suitable nucleophile, two molecules of the carboxylic acid can condense to form an anhydride.
Troubleshooting Guides
Issue 1: An unexpected peak in my NMR/LC-MS analysis suggests oxidation of the aldehyde.
Q: My reaction was intended to modify the carboxylic acid, but I see evidence of a new dicarboxylic acid. How can I confirm this and prevent it?
A:
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Identification: The likely byproduct is 2,6-dimethylterephthalic acid. You can confirm its identity by comparing the analytical data (MS, NMR) with a known standard or literature values. The mass spectrum should show a molecular ion corresponding to C10H10O4. The 1H NMR will show a disappearance of the aldehyde proton signal (around 10 ppm) and potentially a shift in the aromatic proton signals.
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Cause: Many reagents used to activate carboxylic acids can also be oxidizing agents. Additionally, if the reaction is run open to the air for extended periods, particularly at elevated temperatures or in the presence of metal catalysts, air oxidation can occur.
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Prevention:
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
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Choice of Reagents: Select coupling agents for the carboxylic acid that are not strong oxidants.
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Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Issue 2: My product appears to have lost the carboxylic acid group.
Q: My mass spectrum indicates a product with a lower molecular weight than expected, consistent with the loss of CO2. What could have caused this?
A:
-
Identification: The likely byproduct is 3,5-dimethylbenzaldehyde, formed via decarboxylation.
-
Cause: Decarboxylation of benzoic acids can be induced by high temperatures, particularly in the presence of certain metal catalysts (like copper) or under strongly acidic or basic conditions.[5][6]
-
Prevention:
-
Temperature Management: Keep the reaction temperature as low as possible to achieve the desired transformation.
-
Catalyst Screening: If a catalyst is necessary, screen for alternatives that do not promote decarboxylation at the required reaction temperature.
-
pH Control: Avoid excessively acidic or basic conditions if they are not essential for the primary reaction.
-
Issue 3: Esterification of the carboxylic acid is sluggish and incomplete, leading to purification difficulties.
Q: I am trying to form an ester, but the reaction is very slow and I have a significant amount of unreacted starting material even after prolonged reaction times. What can I do?
A:
-
Cause: The methyl groups ortho to the carboxylic acid create steric hindrance, which slows down the rate of esterification.[1] Standard Fischer esterification conditions (acid catalyst in an alcohol solvent) may be insufficient.
-
Troubleshooting Strategies:
-
More Potent Activating Agents: Instead of a simple acid catalyst, use more powerful activating agents to form a highly reactive intermediate. Examples include converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) or using carbodiimide coupling agents (like DCC or EDC) with an activating agent like DMAP.
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Alternative Esterification Methods: Consider methods developed for sterically hindered acids, such as using Mitsunobu conditions or alkylating the carboxylate salt with a reactive alkyl halide.
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Higher Temperatures/Longer Reaction Times: While being mindful of potential side reactions like decarboxylation, cautiously increasing the temperature or extending the reaction time may improve conversion.
-
Quantitative Data on Byproduct Formation (Illustrative)
Since specific byproduct yields are highly dependent on the exact reaction conditions, the following tables provide illustrative data to demonstrate how one might track and summarize such information during methods development.
Table 1: Effect of Temperature on Decarboxylation during a Hypothetical Coupling Reaction
| Reaction Temperature (°C) | Desired Product Yield (%) | 3,5-dimethylbenzaldehyde Yield (%) |
| 80 | 95 | <1 |
| 100 | 92 | 4 |
| 120 | 85 | 12 |
| 140 | 70 | 25 |
Table 2: Influence of Oxidant on Aldehyde Oxidation during a Hypothetical Reaction
| Oxidizing Agent | Desired Product Yield (%) | 2,6-dimethylterephthalic acid Yield (%) |
| None (Air, 24h) | 90 | 8 |
| Reagent X (mild) | 95 | 2 |
| Reagent Y (strong) | 15 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using LC-MS
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
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Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis: Couple the HPLC output to a mass spectrometer (e.g., ESI-QTOF). Monitor for the expected mass of the desired product as well as the masses of potential byproducts (e.g., M+H+ for 2,6-dimethylterephthalic acid, 3,5-dimethylbenzaldehyde, etc.).
-
Data Analysis: Correlate the retention times of the peaks in the chromatogram with their corresponding mass spectra to tentatively identify the components of the reaction mixture.
Protocol 2: Minimizing Air Oxidation during a Reaction
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Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
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Inert Gas Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and connect it to a source of inert gas (nitrogen or argon) via a manifold or balloon.
-
Purging: Flush the assembled apparatus with the inert gas for 5-10 minutes to displace air.
-
Reagent Addition: Dissolve the this compound and other solid reagents in a degassed solvent (a solvent that has been sparged with an inert gas for 15-20 minutes). Add liquid reagents via a syringe through a septum.
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Reaction Conditions: Maintain a positive pressure of the inert gas throughout the reaction, from heating to cooling.
Visualizations
Caption: Workflow for Byproduct Identification and Isolation.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of 4-Formyl-2,6-dimethylbenzoic Acid
In the landscape of organic synthesis and drug discovery, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides a comparative analysis of the 1H NMR spectrum of 4-Formyl-2,6-dimethylbenzoic acid against structurally related alternatives, offering researchers a valuable reference for spectral interpretation.
Comparison of 1H NMR Spectral Data
The following table summarizes the key 1H NMR spectral data for this compound and two comparable molecules: 4-Formylbenzoic acid and 2,6-Dimethylbenzoic acid. The data for this compound is predicted based on established chemical shift principles, while the data for the alternatives is derived from experimental sources.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | CDCl₃ | -COOH | ~11.0 | Singlet | 1H |
| -CHO | 10.1 | Singlet | 1H | ||
| Aromatic H (H-3, H-5) | 7.8 | Singlet | 2H | ||
| Methyl H (-CH₃) | 2.5 | Singlet | 6H | ||
| 4-Formylbenzoic acid [1] | DMSO-d₆ | -COOH | ~13.5 | Singlet | 1H |
| -CHO | 10.14 | Singlet | 1H | ||
| Aromatic H (H-2, H-6) | 8.17 | Doublet | 2H | ||
| Aromatic H (H-3, H-5) | 8.05 | Doublet | 2H | ||
| 2,6-Dimethylbenzoic acid [2][3] | CDCl₃ | -COOH | ~11.5 | Singlet | 1H |
| Aromatic H (H-4) | 7.3 | Triplet | 1H | ||
| Aromatic H (H-3, H-5) | 7.1 | Doublet | 2H | ||
| Methyl H (-CH₃) | 2.4 | Singlet | 6H |
Experimental Protocols
A general procedure for acquiring 1H NMR spectra is outlined below. Specific parameters may need to be optimized for the instrument and sample.
General 1H NMR Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is typically used.
-
Key acquisition parameters include:
-
Pulse width: Calibrated to a 90° pulse.
-
Relaxation delay (d1): 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
-
Data Processing:
-
The raw free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and the baseline is corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Structural and Spectral Comparison
The structural differences between the three compounds directly influence their 1H NMR spectra. The following diagram illustrates these relationships and highlights key spectral features.
Caption: Structural and 1H NMR spectral relationships between the target compound and its alternatives.
References
A Comparative Guide to the ¹³C NMR Spectrum of 4-Formyl-2,6-dimethylbenzoic Acid
This guide provides a detailed comparison of the ¹³C NMR spectral data for 4-Formyl-2,6-dimethylbenzoic acid against two closely related structural analogs: 4-Formylbenzoic acid and 2,6-Dimethylbenzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar substituted benzoic acid derivatives.
Comparative Analysis of ¹³C NMR Data
The ¹³C NMR chemical shifts for this compound have been estimated based on the experimental data from its constituent structural fragments, 4-Formylbenzoic acid and 2,6-Dimethylbenzoic acid. The table below summarizes the experimental and estimated chemical shifts for the key carbon atoms in these molecules. The numbering of the carbon atoms corresponds to the diagrams provided.
| Carbon Atom | This compound (Estimated ppm) | 4-Formylbenzoic acid (Experimental ppm)[1][2][3] | 2,6-Dimethylbenzoic acid (Experimental ppm)[4][5] |
| C1 | ~138 | 136.1 | ~138 |
| C2, C6 | ~138 | 130.7 | ~135 |
| C3, C5 | ~130 | 123.5 | ~128 |
| C4 | ~135 | 150.7 | ~128 |
| C=O (Carboxyl) | ~170 | 167.9 | ~173 |
| C=O (Formyl) | ~192 | 192.5 | - |
| CH₃ | ~20 | - | ~20 |
Structural Diagrams and Numbering
The following diagrams illustrate the chemical structures of the compared molecules with the carbon atoms numbered for reference in the data table.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a general experimental protocol for acquiring ¹³C NMR spectra of small organic molecules like the benzoic acid derivatives discussed.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent depends on the solubility of the compound. For benzoic acid derivatives, DMSO-d₆ is often a suitable choice.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher for ¹³C nuclei.[1]
-
The instrument should be properly tuned and shimmed for the specific solvent and sample.
3. Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
Key acquisition parameters include:
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Spectral Width: Typically 0-220 ppm to cover the expected range of chemical shifts for organic compounds.[6]
-
Pulse Angle: A 30-45° pulse is commonly used to allow for faster repetition rates.
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Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.
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Number of Scans: This can range from several hundred to several thousand scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0.0 ppm.[7]
Logical Workflow for Spectral Analysis
The process of analyzing and comparing the ¹³C NMR spectra follows a logical progression.
References
- 1. rsc.org [rsc.org]
- 2. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2,6-Dimethylbenzoic acid(632-46-2) 13C NMR [m.chemicalbook.com]
- 5. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Analytical Quantification of 4-Formyl-2,6-dimethylbenzoic acid
Introduction
4-Formyl-2,6-dimethylbenzoic acid is a bespoke chemical entity with potential applications in organic synthesis and pharmaceutical development. Its unique structure, possessing both a carboxylic acid and an aldehyde functional group, presents specific challenges and opportunities for analytical quantification. This guide provides a comparative overview of suitable analytical methodologies for the determination of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Due to the absence of published, validated methods for this specific analyte, this document outlines a proposed HPLC method based on established analytical approaches for structurally related aromatic carboxylic acids and benzaldehydes. The performance data presented for the proposed method are estimations derived from published data for similar compounds and should be considered as a starting point for method development and validation. This guide also explores Gas Chromatography (GC) and Capillary Electrophoresis (CE) as viable alternative techniques, offering a comprehensive comparison to aid researchers in selecting the most appropriate method for their specific analytical needs.
Section 1: Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC is often the method of choice for non-volatile and thermally labile compounds, GC and CE present compelling alternatives with distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase.[1] For this compound, a reversed-phase HPLC method is proposed, which separates analytes based on their hydrophobicity.[1] This technique is well-suited for the analysis of aromatic carboxylic acids.[2][3]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given the molecular weight of this compound, it may be amenable to GC analysis, although derivatization of the carboxylic acid group to a more volatile ester form is likely necessary to achieve good chromatographic performance.[5] GC, particularly when coupled with a mass spectrometer (GC-MS), can offer excellent sensitivity and structural identification.[4][6]
Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field.[7][8] As an acidic compound, this compound is an excellent candidate for CE analysis. This technique is known for its high separation efficiency, short analysis times, and minimal solvent consumption.[7][9]
Below is a comparative summary of these techniques for the analysis of this compound.
| Feature | HPLC (Proposed Method) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Differential migration of ions in an electric field |
| Sample Volatility | Not required | Required (or requires derivatization) | Not required |
| Derivatization | Generally not required | Often required for polar analytes | Not required |
| Instrumentation | HPLC system with UV or MS detector | GC system with FID or MS detector | CE system with UV or DAD detector |
| Typical Run Time | 5 - 20 minutes | 10 - 30 minutes | 5 - 15 minutes |
| Resolution | Good to excellent | Excellent | Excellent |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL (UV) | ~0.01 - 0.1 µg/mL (MS) | ~0.5 - 5 µg/mL (UV) |
| Pros | Robust, versatile, well-established, suitable for non-volatile compounds | High resolution, high sensitivity (especially with MS), excellent for volatile compounds | High efficiency, fast analysis, low sample and solvent consumption, good for charged species |
| Cons | Higher solvent consumption, lower resolution than GC for some applications | Requires volatile and thermally stable analytes (or derivatization), potential for thermal degradation | Lower concentration sensitivity than GC-MS, susceptible to matrix effects |
Section 2: Proposed HPLC Method and Performance
A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound. The conditions are based on methods developed for similar aromatic carboxylic acids.[2][3]
Proposed HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Expected Performance Characteristics (Estimated)
The following performance characteristics are estimated based on typical values for the analysis of similar aromatic acids and aldehydes under the proposed conditions.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 8 minutes |
| Resolution (Rs) | > 2.0 (from adjacent impurities) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Section 3: Experimental Protocols
A. Detailed Protocol for Proposed HPLC Method
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes.
-
Inject 10 µL of each standard and sample solution.
-
Run the gradient program as specified in the HPLC conditions table.
-
Monitor the absorbance at 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
B. Overview of Alternative Analytical Protocols
-
Gas Chromatography (GC): A typical GC protocol would involve the derivatization of the sample with an esterifying agent (e.g., BSTFA or diazomethane) to convert the carboxylic acid to a more volatile ester. The derivatized sample would then be injected into a GC system equipped with a capillary column (e.g., DB-5ms) and a flame ionization detector (FID) or a mass spectrometer (MS).[5]
-
Capillary Electrophoresis (CE): For CE analysis, the sample would be dissolved in a suitable buffer (e.g., a phosphate or borate buffer at a pH above the pKa of the analyte).[7] The sample would then be introduced into a fused-silica capillary and subjected to a high voltage. Detection would typically be performed using a UV or diode-array detector.[8][9]
Section 4: Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Comparison of the fundamental principles of HPLC, GC, and CE.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
A Comparative Guide to the LC-MS Characterization of 4-Formyl-2,6-dimethylbenzoic Acid
This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) characterization of 4-Formyl-2,6-dimethylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document offers a comparative analysis of LC-MS methodologies alongside alternative analytical techniques. Detailed experimental protocols and quantitative data are presented to support the objective evaluation of this compound's analytical performance.
Introduction to this compound
This compound (C₁₀H₁₀O₃, MW: 178.18 g/mol ) is an aromatic carboxylic acid containing both a formyl and two methyl substituents on the benzene ring. Its unique structure presents interesting possibilities in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its quantification and characterization in various matrices. LC-MS stands out as a powerful technique for this purpose due to its high sensitivity and selectivity.
LC-MS Performance Comparison
While specific experimental data for this compound is not extensively available in published literature, a comparative performance table can be constructed based on typical results for structurally similar aromatic carboxylic acids, such as dimethylbenzoic acid isomers and formylbenzoic acid isomers. This provides a reasonable expectation of performance for methods developed for the target analyte.
| Analytical Method | Analyte | Typical Retention Time (min) | m/z [M-H]⁻ | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS (Reversed-Phase) | This compound (Hypothetical) | 3.5 - 5.5 | 177.05 | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | - |
| LC-MS (Reversed-Phase) | Dimethylbenzoic Acid Isomers | 2.0 - 4.0 | 149.06 | Not Reported | Not Reported | [1] |
| HPLC-UV | 4-Carboxybenzaldehyde | ~11.8 | N/A | ~0.15 µg/mL | 0.5 µg/mL | [2] |
| GC-MS (with derivatization) | Aromatic Carboxylic Acids | Analyte Dependent | Analyte Dependent | Low ng/mL | Low ng/mL | [3] |
Note: The data for this compound is hypothetical and projected based on the performance of similar compounds. Actual values may vary depending on the specific LC-MS system, method parameters, and matrix.
Detailed Experimental Protocols
This protocol describes a hypothetical, yet robust, method for the quantitative analysis of this compound in plasma, a common matrix in drug development studies.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 60 psi
-
-
MRM Transitions (Hypothetical):
-
Quantifier: 177.1 -> 133.1 (Loss of CO₂)
-
Qualifier: 177.1 -> 105.1 (Further fragmentation)
-
For routine analysis where high sensitivity is not the primary requirement, HPLC with UV detection can be a cost-effective alternative.
a. Sample Preparation
Sample preparation can follow the same protein precipitation protocol as for LC-MS/MS.
b. HPLC-UV Conditions
-
HPLC System: Shimadzu Prominence HPLC system or equivalent.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A gradient program would be developed to ensure separation from matrix components, for example, starting with a low percentage of acetonitrile and ramping up.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 230 nm.[2]
Visualizations
Conclusion
The LC-MS/MS methodology, with its inherent sensitivity and selectivity, is highly suitable for the detailed characterization and quantification of this compound. While direct experimental data for this specific compound is limited, the provided protocols, based on sound analytical principles and data from analogous compounds, offer a robust starting point for method development and validation. For less demanding applications, HPLC-UV presents a viable alternative. The choice of method will ultimately depend on the specific requirements of the research, including the desired sensitivity, the complexity of the sample matrix, and available instrumentation.
References
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation Conditions1 Fundamentals of a First-Choice Mobile Phase : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Analysis of 4-Formyl-2,6-dimethylbenzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Formyl-2,6-dimethylbenzoic acid and its structurally similar analogs. The information presented herein is intended to support research and development efforts by offering a side-by-side look at the physicochemical properties, reactivity, and potential biological activities of these compounds. While experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds to infer potential characteristics and outlines detailed experimental protocols to facilitate further investigation.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Properties such as acidity (pKa) and solubility influence reaction kinetics, bioavailability, and formulation development.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Aqueous Solubility (Predicted) |
| This compound | 178.18 | Not available | ~3.5 - 4.0 | Low | |
| 4-Formylbenzoic acid | 150.13 | 253-256[1] | 3.77[1] | 1.2 g/L (20 °C)[1] | |
| 2-Formylbenzoic acid (o-phthalaldehydic acid) | 150.13 | 97-100 | 3.84 | Soluble | |
| 2,6-Dimethylbenzoic acid | 150.17 | 115-117 | 3.21 | Low |
Note: Predicted values are based on computational models and may differ from experimental results.
The ortho-methyl groups in this compound are expected to influence its acidity and solubility compared to the unsubstituted 4-formylbenzoic acid. The steric hindrance from the methyl groups may affect the solvation of the carboxylate anion, potentially leading to a slightly higher pKa (lower acidity) than 2,6-dimethylbenzoic acid. The increased molecular weight and hydrophobicity due to the methyl groups are predicted to result in lower aqueous solubility.
Reactivity Comparison
The reactivity of these compounds is primarily dictated by the aldehyde and carboxylic acid functional groups. The electronic and steric effects of the substituents on the benzene ring modulate this reactivity.
Aldehyde Group Reactivity
The aldehyde group is susceptible to nucleophilic attack. The presence of electron-withdrawing groups on the aromatic ring generally increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.
In this compound, the methyl groups are weakly electron-donating, which would slightly decrease the reactivity of the aldehyde compared to 4-formylbenzoic acid. However, the steric hindrance from the ortho-methyl groups could also play a significant role in reactions involving bulky nucleophiles.
Carboxylic Acid Group Reactivity
The primary reaction of the carboxylic acid group is deprotonation to form a carboxylate salt. Its reactivity in esterification or amidation reactions can be influenced by steric hindrance around the carboxyl group. The ortho-methyl groups in this compound are expected to sterically hinder the approach of nucleophiles to the carbonyl carbon of the carboxylic acid, making reactions like esterification more difficult compared to 4-formylbenzoic acid.
Potential Biological Activity
While no specific biological activity data for this compound was found, various substituted benzoic acid and benzaldehyde derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDAC), which are implicated in cancer development.[2] The cytotoxic effects of benzoic acid have been observed in various cancer cell lines, with IC50 values varying depending on the cell line and exposure time.[3][4][5] It is plausible that this compound could exhibit similar activities, which warrants further investigation.
Experimental Protocols
To facilitate direct comparison and further research, the following are detailed methodologies for key experiments.
Synthesis of this compound
A potential synthetic route for this compound could involve the oxidation of 4-hydroxymethyl-2,6-dimethylbenzoic acid or the formylation of 2,6-dimethylbenzoic acid. A general procedure for the synthesis of substituted benzaldehydes from the corresponding toluenes involves bromination followed by hydrolysis.
dot
References
- 1. chembk.com [chembk.com]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 4-Formyl-2,6-dimethylbenzoic acid and 4-Formylbenzoic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Formyl-2,6-dimethylbenzoic acid and 4-Formylbenzoic acid, two aromatic compounds with applications in organic synthesis and medicinal chemistry. While both molecules share a common scaffold, the presence of two ortho-methyl groups in this compound significantly influences its physicochemical properties and reactivity. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to select the appropriate building block for their specific applications.
Physicochemical Properties
The introduction of two methyl groups in the ortho positions to the carboxylic acid functionality in this compound leads to notable differences in its physical properties compared to 4-Formylbenzoic acid. A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | 4-Formylbenzoic acid |
| CAS Number | 306296-76-4[1] | 619-66-9[2] |
| Molecular Formula | C₁₀H₁₀O₃[1] | C₈H₆O₃[2] |
| Molecular Weight | 178.18 g/mol | 150.13 g/mol [2] |
| Appearance | Not explicitly found in search results | White to pale yellow crystalline powder[3] |
| Melting Point | Not explicitly found in search results | 247-250 °C |
| Solubility | Not explicitly found in search results | Insoluble in water; soluble in DMF and other polar organic solvents.[4] |
Synthesis and Reactivity
Synthesis:
Multiple synthetic routes for 4-Formylbenzoic acid have been reported, including the oxidation of p-tolualdehyde and the partial oxidation of terephthalaldehyde.[4] Common methods often involve multi-step processes which can have environmental concerns and variable yields.[3] Newer methods aim for more efficient and sustainable pathways.[3]
For This compound , specific, detailed synthesis protocols are not prevalent in the public domain. However, its synthesis would likely involve the formylation of 2,6-dimethylbenzoic acid or the oxidation of a corresponding dimethyl-substituted toluene derivative. The presence of the ortho-methyl groups may necessitate specific catalysts or reaction conditions to overcome potential steric hindrance. A patent describes the synthesis of various dimethylbenzoic acid compounds, which may offer insights into potential synthetic strategies.[7]
Reactivity and the "Ortho-Effect":
The most significant difference in the chemical behavior of these two compounds arises from the "ortho-effect" exhibited by this compound. The two methyl groups flanking the carboxylic acid group introduce considerable steric hindrance.[8][9][10] This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.[8][10]
This structural change has two primary consequences:
-
Increased Acidity: By disrupting the coplanarity, the resonance between the carboxyl group and the aromatic ring is diminished.[10][11] This destabilizes the undissociated acid to a greater extent than the carboxylate anion, leading to an increase in acidity compared to its non-ortho-substituted counterpart.[8][9][10] Therefore, this compound is predicted to be a stronger acid than 4-Formylbenzoic acid.
-
Reduced Reactivity of the Carboxylic Acid: The steric hindrance from the ortho-methyl groups can impede the approach of nucleophiles to the carbonyl carbon of the carboxylic acid. This can lead to slower rates in reactions such as esterification and amidation compared to 4-Formylbenzoic acid.
The aldehyde group in both molecules is expected to undergo typical reactions of aromatic aldehydes, such as nucleophilic addition, oxidation, reduction, and condensation reactions.[3] However, the electronic effects of the methyl groups (weakly electron-donating) and the potential for through-space interactions might subtly modulate the reactivity of the formyl group in this compound.
Applications in Research and Development
4-Formylbenzoic acid is a versatile building block in various fields:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[12] Its bifunctional nature allows for the construction of complex molecular architectures.
-
Materials Science: It is used in the preparation of metal-organic frameworks (MOFs) and other coordination polymers.[12]
-
Agrochemicals: It is a precursor for the synthesis of some pesticides and herbicides.
The applications of This compound are less documented but can be inferred from its structure. The rigid, non-planar conformation imposed by the ortho-methyl groups could be advantageous in the design of:
-
Conformationally Restricted Ligands: In drug discovery, constraining the conformation of a molecule can lead to higher binding affinity and selectivity for a biological target.
-
Probes for Studying Steric Effects: The significant steric hindrance makes it a useful tool for investigating the role of steric interactions in chemical reactions and biological recognition.
-
Specialty Polymers: The unique geometry could be exploited to create polymers with specific three-dimensional structures and properties.
Experimental Protocols
While specific protocols for direct comparison are unavailable, the following are general procedures for reactions that both compounds can undergo. Researchers should consider that reactions involving the carboxylic acid group of this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent catalysts) due to steric hindrance.
General Procedure for Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes.
-
Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding phosphorus ylide.
-
Reaction with Aldehyde: A solution of either 4-Formylbenzoic acid or this compound in a suitable solvent is added to the ylide solution at an appropriate temperature (often ranging from -78 °C to room temperature).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by chromatography, to separate the desired alkene from triphenylphosphine oxide.
Note: The carboxylate of the benzoic acids may need to be protected (e.g., as an ester) prior to the Wittig reaction, depending on the base used.
A detailed experimental procedure for a Wittig reaction involving a substituted benzaldehyde can be found in the literature.[13][14]
General Procedure for Reductive Amination
Reductive amination is a method to form amines from aldehydes.
-
Imine Formation: The formylbenzoic acid derivative is reacted with a primary or secondary amine in a suitable solvent (e.g., methanol or dichloromethane), often with an acid catalyst (e.g., acetic acid), to form an imine intermediate.
-
Reduction: A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) is added to the reaction mixture to reduce the imine to the corresponding amine.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified.
Visualizing Reaction Pathways
The following diagrams illustrate the general reaction pathways discussed.
Caption: General workflow for a Wittig reaction.
References
- 1. 2,6-Dimethyl-4-formyl-benzoic acid | 306296-76-4 [amp.chemicalbook.com]
- 2. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 5. 4-Formylbenzoic acid | Tetraphthalaldehydic acid | Benzene Compounds | Ambeed.com [ambeed.com]
- 6. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. The Ortho Effect of benzoic acids [mail.almerja.com]
- 9. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to Alternatives for 4-Formyl-2,6-dimethylbenzoic Acid in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is critical to the efficiency and outcome of a synthetic route. 4-Formyl-2,6-dimethylbenzoic acid is a valuable bifunctional molecule, often employed in the construction of complex molecular architectures, particularly as a precursor for ligands in catalysis. However, its specific substitution pattern, with two methyl groups ortho to the carboxylic acid, imparts distinct steric and electronic properties that may not be optimal for all applications. This guide provides a comparative overview of potential alternatives, focusing on their performance in common synthetic transformations.
Understanding the Role of Substitution
The substitution pattern on the benzoic acid ring significantly influences the properties of resulting molecules. In the context of ligands for cross-coupling reactions, the substituents on the biaryl backbone, derived from benzoic acid derivatives, play a crucial role in the catalytic activity of the metal complex.
-
Steric Hindrance: The bulkiness of the substituents near the metal center can affect the coordination sphere of the metal, influencing the rates of oxidative addition and reductive elimination, key steps in many catalytic cycles.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electron density at the metal center, thereby affecting its catalytic activity and stability.
This guide will focus on alternatives to this compound that offer different steric and electronic profiles.
Head-to-Head Comparison of Key Alternatives
| Alternative Compound | Key Differences from this compound | Potential Impact on Synthesis |
| 4-Formyl-3,5-dimethylbenzoic acid | Isomeric substitution pattern: methyl groups are meta to the carboxylic acid. | Reduced steric hindrance around the carboxylic acid and the biaryl linkage in derived ligands. This may lead to different coordination geometries and potentially faster reaction rates in some catalytic applications. |
| 4-Formyl-3-methylbenzoic acid | Asymmetric substitution with only one methyl group. | Offers an intermediate level of steric bulk compared to the dimethylated analogs. The asymmetry could be beneficial in creating chiral ligands for asymmetric catalysis. |
| 4-Formylbenzoic acid | Lacks methyl substituents. | Provides a baseline with minimal steric hindrance from the benzoic acid moiety. Ligands derived from this would be less bulky, which could lead to different selectivities in catalytic reactions. |
| 2,6-Dimethylbenzoic acid | Lacks the formyl group. | Not a direct alternative for reactions requiring the aldehyde functionality (e.g., for forming imines or undergoing reductive amination). It is, however, a key precursor for biaryl phosphine ligands where the formyl group is not needed. |
Experimental Data and Performance Insights
While direct comparative data is scarce, we can analyze the performance of ligands derived from similar building blocks to understand the potential impact of substituting this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The ligands used in this reaction are often biaryl phosphines, whose performance is highly dependent on their structure. The steric bulk of the substituents on the biaryl backbone can significantly affect the yield and efficiency of the coupling.
Table 1: Representative Yields in Suzuki-Miyaura Coupling Using Ligands with Different Substitution Patterns
| Coupling Partners | Ligand Type | Catalyst System | Yield (%) | Reference |
| 4-Chloroanisole + Phenylboronic acid | Buchwald-type ligand (e.g., SPhos) | Pd(OAc)₂ / SPhos | >95 | Varies |
| 2,6-Dimethylchlorobenzene + 2,4,6-Trimethylphenylboronic acid | PEPPSI-type catalyst | [Pd(IPr)(cinnamyl)Cl] | ~80 (in 1h) | [1] |
Note: This table provides representative data to illustrate the efficiency of modern catalysts in Suzuki-Miyaura coupling. Direct comparison of ligands derived from the benzoic acid alternatives would require a dedicated study.
The steric hindrance provided by the 2,6-dimethyl substitution pattern in ligands derived from this compound is generally considered beneficial for the stability and activity of the palladium catalyst, particularly in challenging couplings involving sterically demanding substrates. An alternative like 4-formyl-3,5-dimethylbenzoic acid would lead to a less sterically hindered ligand, which might be advantageous for less demanding couplings or where a different electronic profile is desired.
Experimental Protocols
The following are generalized protocols for the synthesis of a biaryl phosphine ligand precursor, a common application for these types of benzoic acid derivatives, and a subsequent Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling
This protocol describes the coupling of a substituted bromobenzaldehyde with a substituted phenylboronic acid to form a biaryl aldehyde, a key intermediate for many phosphine ligands.
Materials:
-
Substituted bromobenzaldehyde (e.g., 4-bromo-2,6-dimethylbenzaldehyde, an analog of the target molecule's aldehyde form)
-
Substituted phenylboronic acid (e.g., 2-(dicyclohexylphosphino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the substituted bromobenzaldehyde (1.0 eq), substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 mixture).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an aryl halide with an amine, a reaction where ligands derived from substituted benzoic acids are often employed.
Materials:
-
Aryl halide (e.g., chlorobenzene)
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Biaryl phosphine ligand (e.g., XPhos or a ligand synthesized from a benzoic acid derivative)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a glovebox, add palladium(II) acetate (0.01 eq), the biaryl phosphine ligand (0.02 eq), and sodium tert-butoxide (1.4 eq) to a reaction vial equipped with a stir bar.
-
Add toluene, followed by the aryl halide (1.0 eq) and the amine (1.2 eq).
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic logic where these benzoic acid derivatives are employed.
Caption: General workflow for ligand synthesis and catalytic application.
This diagram illustrates a common pathway where a substituted benzoic acid is first used to synthesize a biaryl intermediate via a Suzuki coupling. This intermediate is then converted into a biaryl phosphine ligand. The resulting ligand is then used to form a palladium complex which catalyzes a cross-coupling reaction.
Caption: Steric influence of methyl group positioning on the transition state.
This diagram contrasts the potential steric effects of using a 2,6-dimethyl substituted precursor versus a 3,5-dimethyl substituted one. The ortho-substitution in the 2,6-isomer leads to a more sterically crowded ligand and transition state, which can have a significant impact on the kinetics of the catalytic cycle.
Conclusion
The selection of an appropriate building block is a critical decision in chemical synthesis. While this compound is a powerful tool for creating sterically demanding ligands, its isomers and less substituted analogs offer viable alternatives that can be advantageous in specific contexts. 4-Formyl-3,5-dimethylbenzoic acid, for instance, provides a less sterically hindered scaffold that may lead to more active catalysts for certain transformations. The choice between these alternatives will ultimately depend on the specific requirements of the target molecule and the catalytic system being developed. Further head-to-head experimental comparisons are needed to fully elucidate the performance differences between these valuable synthetic building blocks.
References
Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of derivatives related to 4-Formyl-2,6-dimethylbenzoic acid. While direct and extensive research on the specific biological activities of this compound derivatives is limited, this guide draws upon experimental data from structurally similar benzoic acid derivatives to provide insights into their potential therapeutic applications, particularly in antimicrobial and anticancer research.
This document summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid in the design and evaluation of novel therapeutic agents based on the this compound scaffold.
Antimicrobial Activity of Related 4-Formylbenzoic Acid Derivatives
Derivatives of 4-formylbenzoic acid, particularly those incorporating pyrazole and hydrazone moieties, have demonstrated significant promise as antimicrobial agents. The following tables summarize the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains, offering a benchmark for the potential efficacy of novel this compound derivatives.
Table 1: Antimicrobial Activity of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Compound 30 | Acinetobacter baumannii | 4 | [1] |
| Difluorophenyl-4-formyl-1H-pyrazol-1-yl] benzoic acid derivative | Acinetobacter baumannii | 0.78 | [1] |
Table 2: Antimicrobial Activity of Hydrazone Derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Phenyl hydrazone derivative (5a ) | S. aureus, MRSA, B. subtilis, A. baumannii | 25 | [2] |
| 2,3,5,6-Tetrafluorophenyl derivative (6f ) | S. aureus, MRSA | 12.5 | [2] |
| 2,3,5,6-Tetrafluorophenyl derivative (6f ) | B. subtilis | 6.25 | [2] |
| 4-Trifluoromethyl phenyl derivative (6g ) | Gram-positive bacteria | 0.78 | [2] |
| 4-Chlorophenyl derivative (6h ) | Gram-positive bacteria | - | [2] |
| Bischloro derivative (6i ) | S. aureus, MRSA | 1.56 | [2] |
| Bischloro derivative (6i ) | B. subtilis | 0.78 | [2] |
| Bischloro derivative (6i ) | A. baumannii | 3.125 | [2] |
| 4-Bromophenyl derivative (6j ) | S. aureus | 3.125 | [2] |
| 4-Bromophenyl derivative (6j ) | MRSA, B. subtilis | 1.56 | [2] |
| 4-Bromophenyl derivative (6j ) | A. baumannii | 0.78 | [2] |
| Phenyl hydrazone derivative (6a ) | S. aureus, MRSA, B. subtilis | 25 | [2] |
| Phenyl hydrazone derivative (6a ) | A. baumannii | 6.25 | [2] |
| Ortho (6b ) and meta (6c ) fluoro-substituted derivatives | Gram-positive bacteria | 12.5 | [2] |
Anticancer Potential of Related Benzoic Acid Derivatives
Benzoic acid derivatives have been investigated for their anticancer properties, with some demonstrating the ability to inhibit crucial cellular processes in cancer cells.
Table 3: Anticancer Activity of Benzoic Acid and its Derivatives
| Compound/Derivative Class | Activity | Target/Mechanism | Reference |
| 3,4-dihydroxybenzoic acid (DHBA) | HDAC inhibition (70% in HCT-116, 68% in HCT-15) | Histone Deacetylase (HDAC) | [3] |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | IC50: 50.2 ± 2.8 µM (DPPH radical scavenging) | Antioxidant | [4] |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | IC50: 75.8 ± 2.5 µM (DPPH radical scavenging) | Antioxidant | [4] |
| Diffractaic acid analogue (TU3) | Inhibition of colorectal cancer stem cell potential | ALDH1, WNT, STAT3, NF-κB, Hedgehog, AP-1 signaling | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown on an appropriate agar medium, and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory effect of compounds on HDAC activity can be assessed using commercially available kits or by established protocols.
-
Nuclear Extract Preparation: Nuclear extracts from cancer cell lines (e.g., HCT-116, HCT-15) are prepared using standard cell lysis and fractionation techniques.
-
HDAC Activity Assay: The assay is typically performed in a 96-well plate format. The nuclear extract is incubated with a fluorogenic HDAC substrate and the test compound at various concentrations.
-
Fluorescence Measurement: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.
-
Calculation of Inhibition: The percentage of HDAC inhibition is calculated by comparing the fluorescence in the wells treated with the test compound to the control wells (with and without a known HDAC inhibitor like Trichostatin A).
Visualizing Biological Pathways and Workflows
Signaling Pathways in Cancer Stem Cell Inhibition
The following diagram illustrates the key signaling pathways reported to be suppressed by diffractaic acid analogs, which share a dimethylbenzoic acid moiety. This provides a potential framework for investigating the mechanism of action of novel this compound derivatives in cancer.
Caption: Potential signaling pathways targeted by dimethylbenzoic acid analogs.
General Workflow for Screening Biological Activity
The diagram below outlines a typical experimental workflow for the synthesis and biological evaluation of novel chemical derivatives, which can be applied to the study of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Comparison: 4-Formyl-2,6-dimethylbenzoic Acid and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectral Characteristics of Substituted Formylbenzoic Acids
In the realm of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 4-Formyl-2,6-dimethylbenzoic acid, a bespoke building block, presents a unique substitution pattern on the benzene ring. Due to its specialized nature, publicly available experimental spectral data is limited. This guide provides a comparative analysis of its predicted spectral properties against the well-documented spectral data of two structurally related and commercially available alternatives: 4-Formylbenzoic acid and 4-Formyl-2-methylbenzoic acid. This comparison will aid researchers in predicting the spectral behavior of this compound and in the identification of related structures.
Comparative Spectral Data
The following tables summarize the available and predicted spectral data for this compound and its structural analogs. This side-by-side comparison highlights the expected shifts and fragmentation patterns based on the substitution on the aromatic ring.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Aldehyde Proton (ppm) | Carboxylic Acid Proton (ppm) | Methyl Protons (ppm) | Solvent | Data Source |
| This compound | ~7.7 (s, 2H) | ~10.0 (s, 1H) | ~13.0 (s, 1H) | ~2.5 (s, 6H) | N/A | Predicted |
| 4-Formylbenzoic acid | 8.04-8.17 (m, 4H) | 10.14 | 13.5 | N/A | DMSO-d₆ | Experimental |
| 4-Formyl-2-methylbenzoic acid | 7.8-8.2 (m, 3H) | ~9.9 | ~13.0 | ~2.6 (s, 3H) | N/A | Predicted |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carboxylic Carbonyl (ppm) | Aldehyde Carbonyl (ppm) | Aromatic Carbons (ppm) | Methyl Carbons (ppm) | Solvent | Data Source |
| This compound | ~168 | ~192 | ~130-145 | ~20 | N/A | Predicted |
| 4-Formylbenzoic acid | 166.8 | 193.1 | 130.1, 130.4, 135.9, 139.4 | N/A | DMSO-d₆ | Experimental |
| 4-Formyl-2-methylbenzoic acid | ~167 | ~192 | ~128-142 | ~21 | N/A | Predicted |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Ionization Method | Data Source |
| This compound | C₁₀H₁₀O₃ | 178.18 | 178 (M+), 161, 133 | N/A | Predicted |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | 150 (M+), 149, 121, 93, 65[1] | Electron Ionization | Experimental[1] |
| 4-Formyl-2-methylbenzoic acid | C₉H₈O₃ | 164.16 | 164 (M+), 147, 119, 91 | N/A | Predicted |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard operating procedures for obtaining high-quality spectral data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[2] Before data acquisition, the instrument is locked to the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition: A standard one-pulse experiment is used. For quantitative results, a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest should be set (typically 1-5 seconds). A 30° or 45° pulse angle is often used to minimize saturation effects.[3] The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: A proton-decoupled one-pulse experiment is typically performed to obtain singlets for all carbon signals. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are often required. A relaxation delay is also important for quantitative analysis, especially for quaternary carbons.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase correction and baseline correction are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
-
Attenuated Total Reflectance (ATR): This is a common and simple method for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).[4] Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded and ratioed against the background.
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] The mixture should be homogenous. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The data is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: For volatile and thermally stable compounds, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[5] The sample is heated to promote vaporization into the ion source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺). The excess energy from this process leads to fragmentation of the molecular ion.[6][7]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualization
The following diagram illustrates the structural relationships between the target compound and its analogs, providing a visual representation of the comparative framework.
Caption: Structural relationship of the target compound to its analogs.
References
- 1. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 2. 4-Formyl-3-methylbenzoic acid | 24078-23-7 | Benchchem [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to 4-Formyl-2,6-dimethylbenzoic Acid and its Alternatives for Researchers
For scientists and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired experimental outcomes. This guide provides a comparative analysis of 4-Formyl-2,6-dimethylbenzoic acid and its structural isomers and analogs, offering insights into their purity, physical properties, and potential applications. This objective comparison is supported by available data from suppliers and relevant chemical literature.
Overview of Key Compounds
This compound (CAS: 306296-76-4) is a substituted aromatic compound featuring a carboxylic acid and a formyl group, making it a valuable building block in the synthesis of complex organic molecules. Its utility is often compared with other commercially available formylbenzoic acids, primarily 4-Formylbenzoic acid and 2-Formylbenzoic acid. The strategic placement of the methyl groups in this compound can influence its reactivity and solubility compared to its non-methylated counterparts.
Physicochemical Properties: A Comparative Table
To facilitate a direct comparison, the table below summarizes the key specifications for this compound and two common alternatives. The data is compiled from various supplier Certificates of Analysis and product specifications.
| Parameter | This compound | 4-Formylbenzoic acid | 2-Formylbenzoic acid |
| CAS Number | 306296-76-4 | 619-66-9 | 119-67-5 |
| Molecular Formula | C₁₀H₁₀O₃ | C₈H₆O₃ | C₈H₆O₃ |
| Molecular Weight | 178.18 g/mol | 150.13 g/mol | 150.13 g/mol |
| Purity | Data not available; analytical data such as NMR, HPLC, LC-MS, and UPLC are reportedly available from some suppliers.[1] | ≥95% - 99%[2][3][4] | ≥98%[5] |
| Melting Point | Not specified | ca. 245 °C[2] | Not specified |
| Appearance | Not specified | White to off-white powder | Not specified |
| Solubility | Not specified | Soluble in methanol | Soluble in methanol[5] |
Experimental Protocols and Performance Insights
General Experimental Workflow for a Condensation Reaction
A common application for these compounds is in condensation reactions, such as the synthesis of Schiff bases or heterocycles. A generalized experimental workflow is presented below.
Caption: Generalized workflow for a condensation reaction involving a formylbenzoic acid derivative.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the formylbenzoic acid derivative (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Analysis: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The choice between this compound and its alternatives would depend on the specific steric and electronic requirements of the target molecule. The methyl groups in this compound can provide steric bulk, which might be advantageous in directing the stereochemical outcome of a reaction or in preventing undesirable side reactions. Conversely, for reactions where steric hindrance is detrimental, 4-Formylbenzoic acid or 2-Formylbenzoic acid would be more suitable reagents.
Logical Relationship of Compound Selection
The decision-making process for selecting the appropriate formylbenzoic acid derivative for a specific synthetic application can be visualized as follows:
References
A Comparative Guide to the Purity Assessment of 4-Formyl-2,6-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is of paramount importance, directly impacting the safety, efficacy, and reproducibility of novel therapeutics. 4-Formyl-2,6-dimethylbenzoic acid, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, alongside its structural isomers, 4-Formyl-2-methylbenzoic acid and 2-Formyl-6-methylbenzoic acid, which can be considered as alternative reagents in certain synthetic strategies.
Understanding the Importance of Purity
The presence of impurities in a starting material like this compound can lead to a cascade of undesirable outcomes. These include the formation of unintended side products, reduced reaction yields, and the introduction of potentially toxic components into the final active pharmaceutical ingredient (API). Rigorous purity assessment is therefore a critical step in quality control and regulatory compliance.
Analytical Techniques for Purity Determination
A multi-pronged approach employing various analytical techniques is essential for a thorough purity evaluation. The most common and effective methods for analyzing substituted benzoic acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for the separation and quantification of the main compound and its potential impurities.
Table 1: Comparison of HPLC Purity Data for Formyl-dimethylbenzoic Acid Isomers
| Compound | Typical Purity (%) | Potential Impurities |
| This compound | ≥ 95% | 2,6-Dimethylbenzoic acid, 2,4,6-Trimethylbenzoic acid, Terephthalaldehydic acid |
| 4-Formyl-2-methylbenzoic acid | ≥ 97% | 2-Methylbenzoic acid, 4-Methylphthalic acid |
| 2-Formyl-6-methylbenzoic acid | ≥ 95% | 2-Methylbenzoic acid, Phthalic acid |
Experimental Protocol: HPLC Analysis
A robust reverse-phase HPLC method is ideal for the analysis of these aromatic carboxylic acids.
-
Instrumentation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: A C18 stationary phase, such as a Zorbax SB-Aq column (4.6 x 250 mm, 5 µm particle size), provides excellent separation.
-
Mobile Phase: A gradient elution is typically employed to effectively separate compounds with varying polarities.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
HPLC Workflow for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids, derivatization is often necessary to increase their volatility.
Table 2: GC-MS Analysis Summary
| Compound | Derivatization Agent | Potential Volatile Impurities |
| This compound | BSTFA with 1% TMCS | Residual solvents (e.g., Toluene, THF), Biphenyl (from Grignard synthesis) |
| 4-Formyl-2-methylbenzoic acid | BSTFA with 1% TMCS | Residual solvents |
| 2-Formyl-6-methylbenzoic acid | BSTFA with 1% TMCS | Residual solvents |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Sample Preparation (Derivatization):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of Pyridine.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Workflow for Impurity Profiling
Potential Impurities and Their Origins
The nature and quantity of impurities are often linked to the synthetic route employed.
-
Oxidation of Dimethyl-substituted Xylenes: A common route to these compounds involves the oxidation of the corresponding dimethyl-substituted xylene. Incomplete oxidation can lead to the presence of the starting material or intermediates with only one methyl group oxidized to a carboxylic acid. Over-oxidation can result in the formation of dicarboxylic acids. For instance, in the synthesis of this compound from 1,3,5-trimethylbenzene (mesitylene), potential impurities could include 2,6-dimethylbenzoic acid and 2,4,6-trimethylbenzoic acid.
-
Grignard Reactions: If a Grignard reagent is used to introduce the carboxylic acid functionality, a common byproduct is the coupling of the Grignard reagent, leading to impurities such as biphenyl derivatives.[1]
Comparison with Alternatives
While this compound is a valuable reagent, its isomers, 4-Formyl-2-methylbenzoic acid and 2-Formyl-6-methylbenzoic acid, can be suitable alternatives depending on the specific synthetic transformation. The choice of reagent will depend on the desired substitution pattern on the final molecule and the steric hindrance around the reactive sites. The purity profiles of these alternatives are comparable, with commercially available batches typically exceeding 95-97% purity.[2][3] However, it is crucial to perform a thorough purity analysis on any batch to identify specific impurities that may affect the intended reaction.
References
Safety Operating Guide
Prudent Disposal of 4-Formyl-2,6-dimethylbenzoic Acid: A Step-by-Step Guide
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling 4-Formyl-2,6-dimethylbenzoic acid for disposal, ensure that the appropriate personal protective equipment is worn to minimize exposure and ensure safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or glasses meeting NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced. |
| Protective Clothing | A laboratory coat or other protective clothing to prevent skin contact. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Classification
-
Hazard Assessment: Based on data for similar compounds, this compound may cause skin, eye, and respiratory irritation.[1][2] It is imperative to treat it as a potentially hazardous chemical.
-
Regulatory Check: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean-up: Carefully sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, labeled, and closed container for disposal.[1][3][4]
Step 3: Waste Collection and Storage
-
Container: Place the waste chemical in a suitable, sealed, and clearly labeled container. The label should include the chemical name ("this compound"), CAS number (306296-76-4), and any relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 4: Final Disposal
-
Professional Disposal: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contaminated Packaging: Dispose of the original container as unused product, following the same procedure for the chemical waste.
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Formyl-2,6-dimethylbenzoic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling and disposal of 4-Formyl-2,6-dimethylbenzoic acid, a compound that requires careful management due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must meet EN 166 (EU) or NIOSH (US) standards. Indirect ventilation is recommended to protect against splashes and fumes[3][4]. |
| Face Shield | To be used in addition to goggles when there is a high risk of splashing[4][5]. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds[4][6]. Gloves must be inspected before use and disposed of properly after handling the chemical[3]. |
| Body Protection | Acid-resistant lab coat or suit | A lab coat made of materials like PVC or neoprene should be worn to protect against splashes[4]. |
| Respiratory Protection | Respirator | In environments with potential for dust or aerosol generation, a NIOSH-approved N95 mask or a full-face respirator with acid gas cartridges should be used[4]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.
Handling Protocol:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Don the recommended PPE as detailed in the table above.
-
Dispensing: Avoid creating dust when handling the solid form of the compound.
-
Procedure: Conduct all operations involving the chemical within the fume hood.
-
Post-Handling: Wash hands thoroughly with soap and water after handling. Decontaminate all surfaces and equipment.
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated gloves and disposable labware, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through an approved waste disposal company. Do not pour down the drain or discard with regular trash. Contaminated packaging should be disposed of as unused product[3].
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: Procedural workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4-Formyl-2-methylbenzoic acid | C9H8O3 | CID 20774871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. leelinework.com [leelinework.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. quicktest.co.uk [quicktest.co.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



